jc-1
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNNIUVBDKICAX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl4IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3520-43-2 | |
| Record name | 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3520-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JC 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3520-43-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Principle: Visualizing Mitochondrial Health
An In-Depth Technical Guide to the Principle of JC-1 Staining
This compound (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent dye used to measure mitochondrial membrane potential (ΔΨm), a critical indicator of cell health and a key event in early apoptosis.[1][2][3] The core principle of this compound staining lies in its unique ability to exist in two different states—monomers and aggregates—which emit fluorescence at distinct wavelengths, allowing for a ratiometric analysis of mitochondrial polarization.[4][5]
In healthy, non-apoptotic cells, the inner mitochondrial membrane maintains a high electrochemical gradient (a potential of approximately -140 mV). This strong negative charge drives the accumulation of the positively charged this compound dye inside the mitochondrial matrix. As the dye concentration increases within the energized mitochondria, it spontaneously forms complexes known as J-aggregates, which exhibit intense red to orange fluorescence (with an emission maximum around 590 nm).
Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses. Without the strong negative charge to drive its accumulation, this compound cannot concentrate within the mitochondria and remains in the cytoplasm in its monomeric form. These this compound monomers exhibit green fluorescence (with an emission maximum around 527-530 nm).
Therefore, the shift in fluorescence from red to green is a direct indicator of mitochondrial depolarization, a hallmark of early-stage apoptosis. The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential, largely independent of factors like mitochondrial size or shape.
Caption: The mechanism of this compound dye in mitochondria.
Data Presentation: Quantifying Mitochondrial Depolarization
The ratiometric nature of this compound allows for robust quantification of changes in ΔΨm. Data is typically acquired via flow cytometry, fluorescence microscopy, or a fluorescence microplate reader. The ratio of red fluorescence (J-aggregates) to green fluorescence (monomers) is calculated to assess the degree of mitochondrial polarization. A decrease in this ratio signifies depolarization.
| Sample Condition | Treatment | Avg. Green Fluorescence Intensity (FL1) | Avg. Red Fluorescence Intensity (FL2) | Red/Green Ratio (FL2/FL1) | Interpretation |
| Negative Control | Vehicle (e.g., DMSO) | 150 | 3000 | 20.0 | Healthy cells with polarized mitochondria. |
| Experimental | Apoptosis Inducer (e.g., Staurosporine) | 800 | 1200 | 1.5 | Significant mitochondrial depolarization. |
| Positive Control | Uncoupler (e.g., 50 µM CCCP) | 1200 | 1300 | 1.08 | Complete collapse of mitochondrial membrane potential. |
Note: Values are representative and will vary based on cell type, instrument settings, and experimental conditions.
Experimental Protocols
A. Reagent Preparation
-
This compound Stock Solution: Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 2-10 mM.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
This compound Working Solution: Immediately before use, dilute the this compound stock solution in a suitable buffer (e.g., PBS or cell culture medium) to a final working concentration. The optimal concentration varies by cell type but is typically in the range of 1-10 µM.
B. Staining Protocol for Suspension Cells (e.g., Jurkat)
-
Cell Culture: Culture cells to the desired density (e.g., 5 x 10^5 cells/mL).
-
Induce Apoptosis: Treat cells with the experimental compound or a positive control (like CCCP) for the desired duration. Include an untreated or vehicle-treated sample as a negative control.
-
Harvest: Centrifuge the cell suspension at 400 x g for 5 minutes and discard the supernatant.
-
Staining: Resuspend the cell pellet in pre-warmed culture medium containing the this compound working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Wash: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and wash the cells twice with assay buffer or PBS to remove excess dye.
-
Resuspend: Resuspend the final cell pellet in an appropriate buffer for analysis.
-
Analysis: Proceed immediately to analysis by flow cytometry or fluorescence microscopy.
C. Data Acquisition
-
Flow Cytometry:
-
Excitation: Use a 488 nm argon laser for excitation.
-
Emission Detection: Detect green fluorescence (monomers) in the FL1 channel (typically ~527 nm, similar to FITC) and red fluorescence (J-aggregates) in the FL2 channel (~590 nm, similar to PE).
-
Compensation: Proper electronic compensation is critical to correct for the spectral overlap between the green and red emission signals. Analyze the data by plotting FL1 vs. FL2 to distinguish between healthy (high red, low green) and apoptotic (low red, high green) populations.
-
-
Fluorescence Microscopy:
-
Filters: Use a dual-bandpass filter to visualize both red and green fluorescence simultaneously. Alternatively, use standard filter sets for FITC (for green monomers) and TRITC/Rhodamine (for red aggregates).
-
Imaging: Acquire images of both green and red channels. Healthy cells will show punctate red staining within mitochondria, while apoptotic cells will exhibit diffuse green fluorescence throughout the cytoplasm.
-
Caption: A typical workflow for a this compound staining experiment.
Data Interpretation
The primary output of a this compound assay is the ratio of red to green fluorescence. This ratiometric approach provides a more reliable assessment than single-wavelength probes because it is less sensitive to variations in cell number, dye loading, or mitochondrial mass.
Caption: Interpreting the results of a this compound assay.
References
- 1. This compound Experiment Common Questions and Solutions [elabscience.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. This compound staining: Significance and symbolism [wisdomlib.org]
- 4. Ratiometric high-resolution imaging of this compound fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
JC-1 Dye: A Technical Guide to its Mechanism of Action and Application in Assessing Mitochondrial Health
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Visualizing Mitochondrial Energetics
The 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide, or JC-1, is a lipophilic, cationic fluorescent dye used extensively for monitoring mitochondrial health.[1][2] Its core utility lies in its ability to differentially stain mitochondria with high and low membrane potential (ΔΨm), a critical indicator of cellular viability and a key event in the early stages of apoptosis.[3][4] In healthy, non-apoptotic cells, the electrochemical gradient across the mitochondrial membrane is high, causing the this compound dye to accumulate within the mitochondrial matrix.[1] At these high concentrations, this compound forms complexes known as J-aggregates, which emit a distinct red fluorescence. Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, preventing the accumulation of this compound. In this state, the dye remains in the cytoplasm as monomers, exhibiting green fluorescence. This shift from red to green fluorescence provides a ratiometric and thereby sensitive method to assess changes in mitochondrial membrane potential.
Mechanism of Action: From Monomers to J-Aggregates
This compound is a membrane-permeant dye that can readily cross the plasma membrane of live cells. Its cationic nature drives its accumulation in the mitochondria, which maintain a negative charge on the inner membrane relative to the cytoplasm.
-
In Healthy Cells (High ΔΨm): The strong negative charge inside the mitochondria facilitates the electrophoretic entry and accumulation of the positively charged this compound molecules. As the concentration of this compound within the mitochondrial matrix surpasses a certain threshold (aqueous solutions above 0.1 µM), the dye molecules self-assemble into J-aggregates. These aggregates possess unique photophysical properties, absorbing light at a longer wavelength and emitting red to orange fluorescence.
-
In Apoptotic or Unhealthy Cells (Low ΔΨm): A hallmark of early apoptosis is the disruption of the mitochondrial inner membrane, leading to a decrease or collapse of the membrane potential. This diminished negative charge is insufficient to drive the accumulation of this compound within the mitochondria. Consequently, the dye remains in the cytoplasm in its monomeric form, which emits green fluorescence.
This potential-dependent accumulation and fluorescence shift allow for both qualitative and quantitative assessments of mitochondrial health. The ratio of red to green fluorescence intensity is directly proportional to the mitochondrial membrane potential, providing a robust indicator of cellular well-being.
Quantitative Data Summary
The spectral properties of this compound are crucial for designing and interpreting experiments. The following table summarizes the key quantitative data for both the monomer and J-aggregate forms of the dye.
| Form | State | Excitation (nm) | Emission (nm) | Color | Location in Cell |
| Monomer | Low Mitochondrial Membrane Potential | ~510-514 | ~527-530 | Green | Cytoplasm |
| J-Aggregate | High Mitochondrial Membrane Potential | ~585 | ~590 | Red/Orange | Mitochondrial Matrix |
Data compiled from multiple sources.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action in relation to mitochondrial health and a typical experimental workflow for its use.
References
An In-depth Technical Guide to JC-1 Aggregate vs. Monomer Fluorescence for Mitochondrial Membrane Potential Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the JC-1 assay, a widely used method for monitoring mitochondrial health. We will delve into the core principles of this compound aggregate and monomer fluorescence, present detailed experimental protocols, and offer insights into data interpretation. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize the this compound assay in their studies.
Introduction: The Role of Mitochondrial Membrane Potential in Cellular Health
The mitochondrial membrane potential (ΔΨm) is a critical parameter of mitochondrial function and serves as a key indicator of cell health.[1] This electrochemical gradient across the inner mitochondrial membrane is essential for ATP synthesis, reactive oxygen species (ROS) production, and calcium homeostasis.[1] A hallmark of early-stage apoptosis is the disruption and dissipation of the mitochondrial membrane potential.[2] Therefore, monitoring changes in ΔΨm provides a valuable tool for assessing cellular viability and investigating the mechanisms of drug-induced toxicity and various disease pathologies.
The lipophilic cationic fluorescent dye, 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide, commonly known as this compound, is a widely used probe for measuring ΔΨm.[1] Its unique ratiometric properties allow for a qualitative and quantitative assessment of mitochondrial polarization.[3]
The Principle of this compound Fluorescence: Monomers vs. J-Aggregates
The this compound dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, the dye concentrates within the mitochondrial matrix and forms complexes known as "J-aggregates," which emit an intense red fluorescence. Conversely, in apoptotic or unhealthy cells with a low ΔΨm, this compound cannot accumulate within the mitochondria and remains in the cytoplasm as monomers, which exhibit green fluorescence.
This shift in fluorescence from red to green is a direct indicator of mitochondrial depolarization. The ratio of red to green fluorescence is therefore directly proportional to the mitochondrial membrane potential and is largely independent of other factors like mitochondrial size, shape, and density. This ratiometric measurement provides a sensitive and reliable method for comparing the state of mitochondrial energization between different cell populations.
Below is a diagram illustrating the mechanism of this compound action.
Caption: Mechanism of this compound dye in response to mitochondrial membrane potential.
Quantitative Data Summary
For accurate and reproducible results, it is crucial to use the appropriate instrument settings for detecting this compound monomer and aggregate fluorescence. The following tables summarize the key quantitative parameters for this compound assays.
Table 1: Spectral Properties of this compound
| Form | Excitation (nm) | Emission (nm) |
| Monomer | ~485 | ~529-535 |
| J-Aggregate | ~535-585 | ~590-595 |
Data compiled from multiple sources.
Table 2: Recommended this compound Working Concentrations
| Application | Recommended Concentration Range (µM) |
| Flow Cytometry | 1 - 5 |
| Fluorescence Microscopy | 1 - 10 |
| Microplate Reader | 1 - 10 |
Note: The optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the optimal concentration for your specific cell line.
Experimental Protocols
Detailed and consistent protocols are essential for reliable this compound analysis. Below are generalized protocols for the most common applications.
General Considerations
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. High cell densities can lead to spontaneous apoptosis.
-
Live Cells Only: this compound staining is only effective on live cells as fixation disrupts the mitochondrial membrane potential.
-
Light Sensitivity: this compound is light-sensitive. All incubation steps should be performed in the dark to prevent photobleaching.
-
Positive Control: Always include a positive control for mitochondrial depolarization, such as using a protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or FCCP.
-
Immediate Analysis: Analyze samples immediately after staining, as the fluorescence signal can diminish over time.
Experimental Workflow
The following diagram outlines a typical workflow for a this compound experiment.
Caption: A generalized experimental workflow for the this compound assay.
Protocol for Flow Cytometry
-
Cell Preparation: Culture cells to the desired density and treat with the experimental compound. For suspension cells, pellet and resuspend in fresh media. For adherent cells, it is recommended to detach the cells before staining to ensure uniform dye exposure.
-
This compound Staining: Add this compound staining solution to the cell suspension at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing (Optional but Recommended): Centrifuge the cells and wash once with pre-warmed phosphate-buffered saline (PBS) or cell culture medium to remove excess dye.
-
Resuspension: Resuspend the cell pellet in an appropriate buffer for flow cytometry analysis.
-
Data Acquisition: Analyze the cells on a flow cytometer. Excite the cells with a 488 nm laser. Detect green fluorescence (monomers) in the FL1 channel (e.g., FITC filter) and red fluorescence (J-aggregates) in the FL2 channel (e.g., PE filter).
-
Data Analysis: Create a dot plot of red fluorescence versus green fluorescence. Healthy cells will exhibit high red and low green fluorescence, while apoptotic cells will show low red and high green fluorescence. Calculate the ratio of red to green fluorescence intensity to quantify the change in ΔΨm.
Protocol for Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates.
-
Treatment: Treat cells with the experimental compound as required.
-
This compound Staining: Remove the culture medium and add pre-warmed medium containing this compound at a final concentration of 1-10 µM.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells once or twice with pre-warmed PBS or medium.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with filters for detecting both green (e.g., FITC) and red (e.g., TRITC or Rhodamine) fluorescence.
-
Image Analysis: Healthy cells will display punctate red mitochondrial staining, while apoptotic cells will exhibit diffuse green cytoplasmic fluorescence. The ratio of red to green fluorescence intensity can be quantified using image analysis software.
Protocol for Microplate Reader
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Treatment: Treat cells with the experimental compound.
-
This compound Staining: Remove the medium and add fresh medium containing this compound at a final concentration of 1-10 µM.
-
Incubation: Incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Gently wash the wells with pre-warmed PBS.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader. For this compound monomers, use an excitation of ~485 nm and an emission of ~535 nm. For J-aggregates, use an excitation of ~535 nm and an emission of ~595 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Intrinsic Apoptosis Pathway and Mitochondrial Depolarization
The loss of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. This pathway is initiated by various intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak, which translocate to the mitochondria. This results in the formation of pores in the outer mitochondrial membrane, leading to the dissipation of ΔΨm and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
The following diagram illustrates the central role of mitochondrial membrane potential depolarization in the intrinsic apoptosis pathway.
Caption: The intrinsic apoptosis pathway highlighting mitochondrial depolarization.
Troubleshooting
Table 3: Common Issues and Solutions in this compound Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | - Cells are not viable (fixed or dead).- this compound concentration is too low.- Insufficient incubation time. | - Use only live, healthy cells.- Optimize this compound concentration through titration.- Increase incubation time (up to 60 minutes). |
| High Green Fluorescence in Control Cells | - Cells are unhealthy or stressed.- Cell density is too high.- Phototoxicity from imaging. | - Use healthy, low-passage cells.- Seed cells at a lower density.- Minimize light exposure during staining and imaging. |
| This compound Precipitation in Staining Solution | - Improper dissolution of this compound stock.- this compound is not fully warmed to room temperature before use. | - Vortex the this compound stock solution thoroughly before dilution.- Ensure the this compound stock is at room temperature before preparing the working solution. |
| High Background Fluorescence | - Incomplete removal of excess this compound dye. | - Include a washing step after incubation. |
Conclusion
The this compound assay is a powerful and versatile tool for assessing mitochondrial health and detecting early apoptotic events. By understanding the principles of this compound monomer and aggregate fluorescence, adhering to optimized experimental protocols, and correctly interpreting the ratiometric data, researchers can gain valuable insights into the roles of mitochondria in cellular function, disease, and drug response. This guide provides a solid foundation for the successful implementation of the this compound assay in a research or drug development setting.
References
An In-depth Technical Guide to JC-1: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent dye widely utilized in life sciences research to probe mitochondrial health.[1][2] Its unique ability to differentially fluoresce in response to changes in mitochondrial membrane potential (ΔΨm) makes it an invaluable tool for studying apoptosis, mitochondrial dysfunction, and cellular bioenergetics.[1][3] This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, its mechanism of action, and detailed protocols for its application in assessing mitochondrial membrane potential.
Chemical Structure and Properties
This compound is a carbocyanine dye with a complex chemical structure that dictates its fluorescent properties.[4] Key identifiers and physicochemical properties are summarized in the tables below for easy reference.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide |
| Synonyms | CBIC2, NK 1420 |
| CAS Number | 3520-43-2 |
| Molecular Formula | C25H27Cl4IN4 |
| Molecular Weight | 652.23 g/mol |
| Canonical SMILES | CCN1C2=CC(=C(C=C2--INVALID-LINK--CC)Cl)Cl.[I-] |
| InChI Key | FYNNIUVBDKICAX-UHFFFAOYSA-M |
Physicochemical and Spectral Properties
| Property | Value |
| Form | Solid |
| Color | Red-orange |
| Solubility | Soluble in DMSO (up to 25 mM) and dimethylformamide (DMF); sparingly soluble in aqueous solutions. |
| Storage | Store at -20°C, protected from light. |
| Purity | Typically >95% (HPLC) |
| Spectral Properties | See table below. |
Spectral Characteristics
| Form | Excitation Maximum | Emission Maximum | Fluorescence Color |
| Monomer | ~485-514 nm | ~527-535 nm | Green |
| J-aggregates | ~585 nm | ~590-596 nm | Red/Orange |
Mechanism of Action
The utility of this compound as a mitochondrial membrane potential probe lies in its potential-dependent accumulation in mitochondria and subsequent formation of "J-aggregates". In healthy cells with a high mitochondrial membrane potential (typically -150 to -170 mV), the cationic this compound dye is driven into the negatively charged mitochondrial matrix. As the concentration of this compound within the mitochondria increases, it self-assembles into J-aggregates, which exhibit a distinct red to orange fluorescence.
Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses. This depolarization prevents the accumulation of this compound within the mitochondria. Consequently, this compound remains in the cytoplasm in its monomeric form, which emits a green fluorescence. The ratio of red to green fluorescence, therefore, provides a ratiometric readout of the mitochondrial membrane potential, allowing for a qualitative and semi-quantitative assessment of mitochondrial health. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization, a key event in the early stages of apoptosis.
Experimental Protocols
The following are generalized protocols for the use of this compound in cultured cells. It is crucial to optimize parameters such as cell density, this compound concentration, and incubation time for each specific cell type and experimental condition.
Preparation of Reagents
-
This compound Stock Solution: Prepare a 1 to 5 mg/mL stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
This compound Staining Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium or a suitable buffer (e.g., PBS). The optimal concentration should be determined empirically. It is important to mix the solution thoroughly to ensure the dye is fully dissolved.
-
Positive Control (Optional but Recommended): Prepare a stock solution of a mitochondrial membrane potential uncoupler, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP), in DMSO. A typical working concentration for inducing mitochondrial depolarization is 10-50 µM.
Staining Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells in a suitable culture vessel (e.g., 96-well black-walled plate for plate reader analysis, chamber slides for microscopy) at a density that will result in 50-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
Induce Apoptosis (if applicable): Treat cells with the experimental compound(s) to induce apoptosis for the desired duration. Include untreated and vehicle-treated controls. For a positive control, treat a separate set of cells with an uncoupler like CCCP for 15-30 minutes.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS or serum-free medium. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.
-
Analysis: Add fresh, pre-warmed culture medium or PBS to the cells and immediately analyze using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
Staining Protocol for Suspension Cells
-
Cell Culture and Treatment: Culture suspension cells to the desired density (typically not exceeding 1 x 10^6 cells/mL to avoid spontaneous apoptosis). Treat cells with experimental compounds as described for adherent cells.
-
Cell Collection: Transfer the required number of cells (e.g., 0.5-1 x 10^6 cells per sample) to a centrifuge tube.
-
Staining: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in the this compound staining solution. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: After incubation, add 2 mL of pre-warmed PBS or culture medium, centrifuge at 400 x g for 5 minutes, and discard the supernatant. Repeat the wash step.
-
Resuspension and Analysis: Resuspend the final cell pellet in a suitable volume of fresh culture medium or buffer for analysis by flow cytometry or fluorescence microscopy.
Data Analysis and Interpretation
The method of data analysis will depend on the instrumentation used.
-
Fluorescence Microscopy: In healthy cells, mitochondria will appear as distinct red/orange fluorescent organelles. In apoptotic cells, the mitochondrial fluorescence will shift to green, and a diffuse green fluorescence may be observed throughout the cytoplasm. The ratio of red to green fluorescence can be qualitatively assessed or semi-quantitatively measured using image analysis software.
-
Flow Cytometry: Cells are typically excited with a 488 nm laser. The green fluorescence of this compound monomers is detected in the FL1 channel (e.g., FITC channel), while the red fluorescence of J-aggregates is detected in the FL2 channel (e.g., PE channel). A shift in the cell population from the upper-left quadrant (high red, low green) to the lower-right quadrant (low red, high green) on a dot plot indicates mitochondrial depolarization.
-
Fluorescence Plate Reader: The fluorescence intensity is measured at two different wavelength pairs: one for the green monomers (Ex/Em ~485/535 nm) and one for the red J-aggregates (Ex/Em ~540/590 nm). The ratio of the red to green fluorescence intensity is calculated for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Considerations and Potential Artifacts
-
Photostability: this compound is light-sensitive, and prolonged exposure to excitation light can cause photobleaching and potentially generate reactive oxygen species, which can themselves affect mitochondrial health. All staining and analysis steps should be performed with minimal light exposure.
-
P-glycoprotein (P-gp) Substrate: this compound is a substrate for the multidrug resistance transporter P-glycoprotein (P-gp/MDR1). In cells that overexpress P-gp, this compound may be actively extruded from the cell, leading to a false-positive signal of mitochondrial depolarization.
-
Solubility: this compound has poor aqueous solubility and can precipitate in the staining solution, leading to fluorescent artifacts. Ensure the dye is fully dissolved in DMSO before diluting it into aqueous media.
-
Cell Type Variability: The optimal staining conditions and the magnitude of the red/green fluorescence ratio can vary significantly between different cell types. It is essential to optimize the protocol for each cell line.
-
Fixation: this compound staining is intended for live cells. Fixation will disrupt the mitochondrial membrane potential and is not compatible with this assay.
Conclusion
This compound is a powerful and widely used tool for the ratiometric measurement of mitochondrial membrane potential. Its distinct fluorescence shift from red to green upon mitochondrial depolarization provides a sensitive and reliable method for assessing mitochondrial health and detecting early events in apoptosis. By understanding its chemical properties, mechanism of action, and by following carefully optimized experimental protocols, researchers can effectively utilize this compound to gain valuable insights into a wide range of biological processes and to evaluate the mitochondrial toxicity of novel therapeutic agents.
References
- 1. apexbt.com [apexbt.com]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. This compound | Mitochondrial Membrane Dye [stressmarq.com]
JC-1: A Technical Guide to Monitoring Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescent probe JC-1, a vital tool for assessing mitochondrial health. We will delve into its core principles, spectral properties, and provide detailed experimental protocols for its application in various research settings.
The Principle of this compound Action
This compound (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that is widely utilized to measure the mitochondrial membrane potential (ΔΨm), a key indicator of cellular health and apoptosis.[1][2] The dye's unique ratiometric properties allow for a qualitative and quantitative assessment of ΔΨm. In healthy, non-apoptotic cells with a high mitochondrial membrane potential, this compound accumulates within the mitochondrial matrix and forms complexes known as J-aggregates, which emit an intense red fluorescence.[2][3] Conversely, in unhealthy or apoptotic cells with a low ΔΨm, this compound fails to accumulate within the mitochondria and remains in the cytoplasm in its monomeric form, which exhibits green fluorescence.[2] Consequently, a shift from red to green fluorescence is indicative of mitochondrial depolarization, an early hallmark of apoptosis.
Spectral Properties of this compound
The ratiometric nature of this compound is dependent on its distinct fluorescence spectra in its monomeric and aggregated states. The following table summarizes the key excitation and emission wavelengths for both forms, providing a guide for instrument setup.
| Fluorescent Form | Excitation Maximum (nm) | Emission Maximum (nm) | Emitted Color |
| This compound Monomer | ~485 - 514 | ~527 - 530 | Green |
| J-Aggregates | ~585 | ~590 - 595 | Red/Orange |
Note: Optimal excitation and emission settings may vary slightly depending on the instrument and filter sets used. It is recommended to consult your instrument's specifications.
Experimental Protocols
This compound can be utilized across various platforms, including fluorescence microscopy, flow cytometry, and microplate readers. Below are detailed protocols for each application.
Reagent Preparation
-
This compound Stock Solution: Prepare a 1-5 mg/mL stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). For example, to make a 200 µM stock solution, dissolve one vial of this compound powder (lyophilized) in the appropriate volume of DMSO. Mix thoroughly until all the powder is dissolved.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Working Solution: Immediately before use, dilute the this compound stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed cell culture medium or an appropriate buffer. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
Staining Protocol for Fluorescence Microscopy
This protocol is suitable for adherent cells grown on coverslips or in chamber slides.
-
Cell Culture: Seed cells on coverslips or chamber slides and culture until they reach the desired confluency.
-
Treatment: Treat cells with the experimental compound(s) as required. Include appropriate positive (e.g., using a mitochondrial uncoupler like CCCP) and negative controls.
-
Staining: Remove the culture medium and add the pre-warmed this compound working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing (Optional): The cells can be washed once with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye.
-
Imaging: Mount the coverslip on a slide with a drop of PBS or imaging buffer. Observe the cells immediately under a fluorescence microscope equipped with filters for detecting both green (e.g., FITC filter set) and red (e.g., TRITC or Texas Red filter set) fluorescence. In healthy cells, mitochondria will appear red due to the presence of J-aggregates, while in apoptotic cells, the fluorescence will be predominantly green.
Staining Protocol for Flow Cytometry
This protocol is designed for suspension cells or adherent cells that have been detached.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in pre-warmed culture medium or PBS.
-
Treatment: Treat cells with the experimental compound(s) as required.
-
Staining: Add the this compound working solution to the cell suspension to achieve the desired final concentration (typically 2 µM).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 0.5 mL of PBS or flow cytometry buffer. An optional second wash step can be performed.
-
Analysis: Analyze the cells immediately on a flow cytometer equipped with a 488 nm excitation laser. Detect the green fluorescence of this compound monomers in the FL1 channel (e.g., 530/30 nm filter) and the red fluorescence of J-aggregates in the FL2 channel (e.g., 585/42 nm filter). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Staining Protocol for Microplate Reader
This protocol is suitable for high-throughput screening of mitochondrial membrane potential.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density.
-
Treatment: Treat cells with the experimental compound(s) as required.
-
Staining: Remove the culture medium and add 100 µL of the pre-warmed this compound working solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Aspirate the staining solution and wash the cells once with 100 µL of pre-warmed assay buffer or PBS.
-
Reading: Add 100 µL of assay buffer to each well and immediately read the fluorescence using a microplate reader.
-
This compound Monomers (Green): Excitation ~485 nm, Emission ~535 nm.
-
J-Aggregates (Red): Excitation ~535 nm, Emission ~595 nm.
-
-
Data Analysis: The ratio of red to green fluorescence intensity is calculated to determine the change in mitochondrial membrane potential.
Important Considerations
-
Light Sensitivity: this compound is light-sensitive; therefore, all steps involving the dye should be performed in the dark or with minimal light exposure.
-
Cell Health: this compound staining is only effective on live cells. The assay will not work on fixed cells.
-
Optimization: The optimal staining concentration of this compound and incubation time can vary between different cell types. It is crucial to optimize these parameters for each new cell line or experimental condition.
-
Controls: Always include appropriate controls in your experiments. A positive control for mitochondrial depolarization can be achieved by treating cells with an uncoupling agent like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone). A negative control of untreated cells should also be included.
References
An In-depth Technical Guide to the Core Principles of JC-1 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of the JC-1 assay in flow cytometry for monitoring mitochondrial membrane potential (ΔΨm). It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this powerful technique.
Core Principles of this compound and Mitochondrial Health
The mitochondrion, a vital organelle, plays a central role in cellular bioenergetics and apoptosis. A key indicator of mitochondrial function and overall cell health is the mitochondrial membrane potential (ΔΨm). The this compound assay is a widely used fluorescence-based method to assess ΔΨm.[1][2]
This compound (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent dye that exhibits a unique potential-dependent accumulation in mitochondria.[2][3] This property allows for a ratiometric analysis of mitochondrial health. In healthy cells with a high ΔΨm, this compound readily enters the mitochondria and, at high concentrations, forms complexes known as J-aggregates, which emit a red to orange fluorescence.[4] Conversely, in apoptotic or unhealthy cells with a low ΔΨm, this compound cannot accumulate within the mitochondria and remains in the cytoplasm as monomers, which exhibit green fluorescence. Consequently, a decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization, a hallmark of early-stage apoptosis.
The ratiometric nature of the this compound assay provides a distinct advantage over other single-component dyes, as the ratio of red to green fluorescence is dependent on the membrane potential and not on factors like mitochondrial size, shape, or density. This allows for more robust and comparative measurements of ΔΨm.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for the this compound assay in flow cytometry.
| Parameter | This compound Monomer (Low ΔΨm) | J-Aggregates (High ΔΨm) |
| Excitation Maximum | ~514 nm | ~585 nm |
| Emission Maximum | ~527-529 nm | ~590 nm |
| Typical Flow Cytometer Laser | 488 nm Argon laser | 488 nm Argon laser |
| Flow Cytometer Emission Channel | FL1 (FITC channel) | FL2 (PE channel) |
| Appearance | Green Fluorescence | Red/Orange Fluorescence |
Experimental Protocols
A generalized experimental protocol for using this compound in flow cytometry is provided below. It is important to note that optimal conditions, such as cell density and this compound concentration, may vary depending on the cell type and experimental setup and should be determined empirically.
Materials:
-
Cells of interest (suspension or adherent)
-
This compound dye
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.
-
Flow cytometer
Staining Protocol for Suspension Cells:
-
Culture cells to the desired density, typically around 1 x 10^6 cells/mL.
-
Induce apoptosis or treat cells with the compound of interest according to your experimental design. Include an untreated negative control and a positive control.
-
For the positive control, treat cells with an uncoupling agent like FCCP (e.g., 5-50 µM for 15-30 minutes) or CCCP to induce mitochondrial depolarization.
-
Harvest the cells by centrifugation (e.g., 400 x g for 5 minutes).
-
Wash the cells once with warm PBS or cell culture medium.
-
Resuspend the cell pellet in warm medium or buffer.
-
Prepare a this compound staining solution. A final concentration of 2 µM is often a good starting point.
-
Add the this compound staining solution to the cell suspension and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
(Optional) Wash the cells once with warm PBS to remove excess dye.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., 500 µL of PBS).
-
Analyze the cells immediately on a flow cytometer.
Staining Protocol for Adherent Cells:
-
Culture adherent cells in appropriate culture vessels until they reach the desired confluency (e.g., <80%).
-
Treat the cells as described in the suspension cell protocol.
-
Prepare the this compound staining solution and add it to the culture medium.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Gently detach the cells using trypsin or a cell scraper.
-
Proceed with the washing and resuspension steps as described for suspension cells before flow cytometry analysis.
Flow Cytometry Analysis:
-
Excite the cells using a 488 nm laser.
-
Detect the green fluorescence of this compound monomers in the FL1 channel (typically around 530 nm).
-
Detect the red fluorescence of J-aggregates in the FL2 channel (typically around 590 nm).
-
Set up appropriate compensation to correct for spectral overlap between the green and red channels.
-
Analyze the data by plotting FL1 versus FL2. Healthy cells will show high red and green fluorescence, while apoptotic cells will exhibit a shift towards higher green and lower red fluorescence. The ratio of red to green fluorescence intensity is used to quantify the change in ΔΨm.
Visualizations
Signaling Pathway: Apoptosis Induction and Mitochondrial Depolarization
Caption: Apoptosis signaling pathway leading to mitochondrial depolarization.
Experimental Workflow: this compound Assay for Flow Cytometry
Caption: A typical experimental workflow for the this compound assay.
Logical Relationship: this compound Mechanism of Action
Caption: The mechanism of this compound fluorescence in healthy vs. apoptotic cells.
References
- 1. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
Methodological & Application
Application Notes: JC-1 Staining Protocol for Adherent Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and overall cellular viability. A common method for monitoring ΔΨm is through the use of the lipophilic cationic fluorescent dye, 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide, commonly known as JC-1.[1][2][3][4] In healthy, non-apoptotic cells, the high mitochondrial membrane potential promotes the accumulation of this compound within the mitochondria, leading to the formation of "J-aggregates" that emit an intense red fluorescence.[2] Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses. This prevents the accumulation of this compound, which then remains in the cytoplasm in its monomeric form, exhibiting green fluorescence. Consequently, the ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential. A decrease in this ratio is indicative of mitochondrial depolarization, a key event in the early stages of apoptosis.
Principle of this compound Staining
The this compound assay leverages the dye's unique ability to differentially stain mitochondria based on their membrane potential.
-
Healthy Cells (High ΔΨm): this compound accumulates in the mitochondria, forming J-aggregates that fluoresce red/orange.
-
Unhealthy/Apoptotic Cells (Low ΔΨm): this compound cannot accumulate in the mitochondria and remains as monomers in the cytoplasm, fluorescing green.
This potential-dependent shift allows for both qualitative visualization and quantitative analysis of mitochondrial health.
Principle of this compound mitochondrial membrane potential sensing.
Data Presentation
The change in mitochondrial membrane potential can be quantified by measuring the fluorescence intensities of both the this compound aggregates and monomers. The ratio of red to green fluorescence is calculated to represent the level of mitochondrial polarization.
| Cell State | Mitochondrial Potential (ΔΨm) | This compound Form | Red Fluorescence (J-aggregates) | Green Fluorescence (Monomers) | Red/Green Ratio |
| Healthy | High | Aggregates | High | Low | High |
| Apoptotic/Unhealthy | Low / Collapsed | Monomers | Low | High | Low |
Fluorescence Detection Settings:
| This compound Form | Excitation (nm) | Emission (nm) |
| Monomers (Green) | ~485 | ~527-535 |
| J-Aggregates (Red) | ~535-585 | ~590-595 |
Note: Optimal excitation and emission wavelengths can vary slightly between different instruments and filter sets. It is recommended to use standard filter sets for FITC (for green monomers) and TRITC/Rhodamine (for red aggregates).
Experimental Protocol: Staining Adherent Cells
This protocol is designed for staining adherent cells cultured in multi-well plates or on coverslips for analysis by fluorescence microscopy or a microplate reader.
Materials and Reagents
-
This compound Dye Stock Solution (e.g., 1.5 mM in DMSO)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Complete cell culture medium (phenol red-free medium is recommended for fluorescence assays)
-
Black, clear-bottom 96-well plates suitable for cell culture and fluorescence measurements
-
Adherent cells of interest
-
Positive control compound (e.g., FCCP or CCCP to depolarize mitochondria)
-
Fluorescence microscope or microplate reader with appropriate filters
Protocol Steps
Experimental workflow for this compound staining of adherent cells.
-
Cell Seeding:
-
Seed adherent cells in a black, clear-bottom 96-well plate at a density that will ensure they are approximately 80% confluent at the time of the assay. For example, seed 1.5 x 10^4 cells per well.
-
Culture overnight in a 37°C incubator with 5% CO2 to allow for cell attachment.
-
-
Cell Treatment:
-
Treat cells with your experimental compounds for the desired period.
-
Include a negative control (vehicle-treated cells) and a positive control for mitochondrial depolarization. A typical positive control is the uncoupler FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) at a final concentration of 50-100 µM for 10-30 minutes.
-
-
Preparation of this compound Staining Solution:
-
Important: this compound has low solubility in aqueous solutions and can form aggregates. To minimize this, prepare the staining solution immediately before use.
-
Warm the required volume of cell culture medium (phenol red-free is recommended) or PBS to 37°C.
-
Prepare a working stock of this compound at a concentration of 1-10 µM. The optimal concentration depends on the cell type and should be determined empirically.
-
To prepare the working solution, pipette the required volume of the this compound stock into an empty tube first, then add the pre-warmed medium and vortex immediately to ensure even dispersion.
-
-
Staining Procedure:
-
After treatment, gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add 100 µL/well of the freshly prepared this compound staining solution.
-
Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing and Imaging:
-
Aspirate the this compound staining solution.
-
Gently wash the cells once or twice with pre-warmed culture medium or buffer to remove any extracellular dye aggregates.
-
Add 100 µL of fresh, pre-warmed medium or buffer to each well.
-
Analyze the plate immediately on a fluorescence microscope or plate reader. Do not allow the wells to dry out.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Staining | This compound concentration is too low. | Optimize the this compound concentration for your specific cell type (recommended range is 1-10 µM). |
| Staining time is too short. | Increase the incubation time (up to 30 minutes). | |
| Cells are not viable. | Ensure you are using healthy, viable cells. This compound staining requires live cells. | |
| High Green Fluorescence in Control Cells | Cells are unhealthy or stressed. | Ensure optimal cell culture conditions. Do not let cells become over-confluent. |
| This compound concentration is too high, leading to cytoplasmic monomer signal. | Decrease the this compound concentration. | |
| Phototoxicity from imaging. | Minimize exposure to excitation light during image acquisition. | |
| Precipitate in Staining Solution | Poor solubility of this compound in aqueous buffer. | Prepare the staining solution immediately before use. Add this compound stock to an empty tube before adding pre-warmed buffer and vortex immediately. Consider a brief centrifugation of the working solution to pellet insoluble particles. |
| Cells Detach During Staining/Washing | Washing steps are too harsh. | Be gentle during aspiration and addition of liquids. |
| Cytotoxicity from treatment or staining solution. | Check the toxicity of your compound. Ensure the DMSO concentration from the this compound stock is not too high. |
References
- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
Application Notes: Measuring Mitochondrial Membrane Potential in Suspension Cells Using JC-1
Introduction
The measurement of mitochondrial membrane potential (ΔΨm) is a critical indicator of cell health and a key hallmark of early-stage apoptosis.[1][2] The lipophilic cationic dye, JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide), is a widely used fluorescent probe for this purpose due to its ratiometric properties.[1][3] In healthy, non-apoptotic cells, the high negative charge of the mitochondrial membrane drives the accumulation of this compound within the mitochondrial matrix.[1] At these high concentrations, this compound forms complexes known as "J-aggregates," which exhibit intense red fluorescence. Conversely, in apoptotic or metabolically stressed cells, the collapse of the mitochondrial membrane potential prevents the accumulation of this compound. The dye then remains in the cytoplasm in its monomeric form, which emits green fluorescence. Consequently, a shift in fluorescence from red to green is indicative of mitochondrial depolarization and often an early event in the apoptotic cascade. The ratio of red to green fluorescence is dependent only on the membrane potential and not on other factors like mitochondrial size or shape, allowing for comparative measurements.
Principle of Detection
The this compound assay allows for both qualitative and quantitative assessment of mitochondrial health. Healthy cells with polarized mitochondria will exhibit both red and green fluorescence, as the dye accumulates as J-aggregates in the mitochondria (red) and exists as monomers in the cytoplasm (green). Apoptotic cells, having lost their mitochondrial membrane potential, will show primarily green fluorescence. The health of the cell population can be assessed by calculating the ratio of red to green fluorescence intensity; a decrease in this ratio signifies a loss of ΔΨm and a potential shift towards apoptosis.
This analysis can be performed using several common laboratory instruments, including a flow cytometer, fluorescence microscope, or a fluorescence microplate reader.
Key Experimental Parameters and Reagents
A summary of the spectral properties and typical experimental conditions for using this compound with suspension cells is provided below.
Table 1: this compound Spectral Properties
| Form | Excitation (Max) | Emission (Max) | Color | Location in Cell |
| J-aggregates | ~585 nm | ~590 nm | Red/Orange | Mitochondria (High ΔΨm) |
| Monomers | ~510-514 nm | ~527-529 nm | Green | Cytoplasm (Low ΔΨm) |
Table 2: Recommended Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Value | Notes |
| Cell Density | ≤ 1 x 10⁶ cells/mL | Optimal density should be determined for each cell line. |
| This compound Working Concentration | 1 - 10 µM | 2 µM is a common starting point for flow cytometry. |
| Positive Control (CCCP/FCCP) | 5 - 50 µM | Induces rapid depolarization of mitochondria. |
| Staining Incubation Time | 15 - 30 minutes | |
| Staining Incubation Temp. | 37°C in a CO₂ incubator | |
| Centrifugation | 400 x g for 5 minutes | For pelleting and washing suspension cells. |
Visualization of this compound Mechanism and Workflow
The following diagrams illustrate the principle of this compound staining and the general experimental workflow for suspension cells.
Caption: Mechanism of this compound dye in healthy vs. apoptotic cells.
Caption: General experimental workflow for this compound staining of suspension cells.
Experimental Protocols
Important Pre-Protocol Considerations:
-
Light Sensitivity: this compound is light-sensitive. Protect the stock solution and stained cells from light at all times.
-
Live Cells Required: This assay must be performed on live cells. Do not fix cells before or after staining, as fixation kills the cells and will disrupt the results.
-
Immediate Analysis: Analyze samples as soon as possible (ideally within 30 minutes) after staining is complete. Signal can decrease over time as the dye may leach out of the cells.
-
Reagent Preparation: this compound has low aqueous solubility. To prepare the working solution, pipette the DMSO stock into an empty tube first, then add pre-warmed (37°C) culture medium or buffer and vortex immediately to ensure even dispersion and prevent aggregation.
Protocol 1: Analysis by Flow Cytometry
This method provides quantitative data on ΔΨm at the single-cell level.
A. Reagent Preparation
-
Assay Buffer (Optional): Prepare 1X Assay Buffer by diluting a 10X stock with deionized water. Alternatively, pre-warmed cell culture medium or PBS can be used for staining and washing steps.
-
This compound Staining Solution: Immediately before use, prepare a 1X this compound working solution (e.g., 2 µM) by diluting the DMSO stock into pre-warmed (37°C) cell culture medium or assay buffer. Vortex immediately.
-
Positive Control (Optional but Recommended): Prepare a working solution of a mitochondrial depolarizing agent like CCCP (e.g., 50 µM final concentration) in culture medium.
B. Staining Procedure
-
Culture cells to the desired density (not to exceed 1 x 10⁶ cells/mL) and induce apoptosis according to your experimental design. Include untreated (negative) and vehicle-only controls.
-
For a positive control, treat a sample of healthy cells with the CCCP working solution for 5-30 minutes at 37°C.
-
Transfer approximately 0.5 mL of cell suspension (e.g., 0.5 x 10⁶ cells) to a flow cytometry tube.
-
Pellet the cells by centrifugation at 400 x g for 5 minutes at room temperature.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 0.5 mL of the freshly prepared 1X this compound Staining Solution.
-
Incubate the cells for 15-30 minutes in a 37°C, 5% CO₂ incubator, protected from light.
-
Pellet the cells by centrifugation at 400 x g for 5 minutes.
-
Remove the supernatant and wash the cells by resuspending the pellet in 2 mL of 1X Assay Buffer or PBS. Centrifuge again at 400 x g for 5 minutes and discard the supernatant. Repeat the wash step once.
-
Resuspend the final cell pellet in 0.5 mL of 1X Assay Buffer or PBS. Keep samples on ice and protected from light until analysis.
-
Analyze immediately by flow cytometry.
C. Flow Cytometry Analysis
-
Excitation: Use a 488 nm argon laser.
-
Emission Detection:
-
Measure green fluorescence (monomers) in the FL1 channel (e.g., using a 530/30 nm bandpass filter).
-
Measure red/orange fluorescence (J-aggregates) in the FL2 channel (e.g., using a 585/42 nm bandpass filter).
-
-
Data Interpretation: Healthy cells will be high in both FL1 (cytosolic monomers) and FL2 (mitochondrial aggregates). Apoptotic cells will show a decrease in the FL2 signal, resulting in a population with high FL1 and low FL2 fluorescence. The results are often visualized on a dot plot of red (FL2) vs. green (FL1) fluorescence.
Protocol 2: Analysis by Fluorescence Microscopy
This method provides qualitative visual confirmation of mitochondrial polarization.
A. Reagent Preparation
-
Follow the same steps as in Protocol 1, Section A.
B. Staining Procedure
-
Follow steps 1-8 in Protocol 1, Section B.
-
After the incubation step, remove the supernatant and wash the cells once by resuspending in pre-warmed medium or PBS, followed by centrifugation.
-
Resuspend the final cell pellet in a small volume (e.g., 100-300 µL) of assay buffer or medium.
-
Place a drop of the cell suspension onto a microscope slide and cover with a coverslip.
-
Observe immediately under a fluorescence microscope.
C. Microscopy Analysis
-
Filters: Use a dual-bandpass filter capable of simultaneously detecting green (FITC/GFP settings) and red (Rhodamine/TRITC/Texas Red settings) fluorescence.
-
Image Interpretation:
-
Healthy Cells: Mitochondria will appear as distinct, bright red/orange fluorescent structures due to J-aggregate formation. The cytoplasm will have a faint green fluorescence.
-
Apoptotic Cells: The cells will exhibit diffuse green fluorescence with a significant reduction or absence of red mitochondrial staining.
-
Protocol 3: Analysis by Fluorescence Microplate Reader
This method provides a quantitative, population-level average of the change in ΔΨm.
A. Reagent Preparation
-
Follow the same steps as in Protocol 1, Section A.
B. Staining Procedure
-
Follow steps 1-8 in Protocol 1, Section B, performing the experiment in microcentrifuge tubes or a V-bottom 96-well plate.
-
After the final wash step, resuspend the cells in an appropriate volume of 1X Assay Buffer.
-
Transfer approximately 100-200 µL of the cell suspension into the wells of a black, clear-bottom 96-well plate.
C. Plate Reader Analysis
-
Settings:
-
Measure J-aggregate fluorescence at Ex/Em: ~535-550 nm / ~590-600 nm.
-
Measure monomer fluorescence at Ex/Em: ~485 nm / ~535 nm.
-
-
Data Interpretation: Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio in treated samples compared to the control indicates mitochondrial depolarization.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Red particulate crystals in this compound working solution | Improper dilution order or poor dissolution of this compound stock. | Prepare the working solution by diluting the this compound stock in water/buffer first, then adding other components. Warm to 37°C or use brief sonication to aid dissolution. |
| Low fluorescence signal | Analysis was not performed immediately after staining; dye has leached out. Photobleaching. Cell viability of control cells is compromised. | Analyze samples immediately after the final wash step. Minimize exposure of stained cells to light. Check the health of your starting cell culture. |
| All cells (including controls) appear green | Control cells are unhealthy or dying. This compound concentration is too low or incubation time is too short. | Ensure control cells are from a healthy, log-phase culture. Optimize this compound concentration and/or increase incubation time. |
| All cells appear red/orange | This compound concentration is too high, causing aggregation outside of mitochondria. | Decrease the this compound working concentration. Ensure proper washing to remove extracellular dye aggregates. |
References
Application Notes and Protocols for JC-1 Staining in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for using the fluorescent dye JC-1 to assess mitochondrial membrane potential (ΔΨm) by fluorescence microscopy. This technique is a critical tool for evaluating cell health, apoptosis, and the effects of various treatments on mitochondrial function.
Introduction
The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and overall cellular viability. In healthy, non-apoptotic cells, the mitochondria maintain a high transmembrane potential. A collapse of this potential is an early hallmark of apoptosis and a general indicator of cellular stress. The lipophilic cationic dye, 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide (this compound), is widely used to monitor ΔΨm.[1][2][3]
This compound dye exhibits a unique, potential-dependent accumulation in mitochondria.[3][4] In healthy cells with a high ΔΨm, this compound accumulates and forms aggregates that emit red fluorescence. Conversely, in apoptotic or unhealthy cells with a low ΔΨm, this compound remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, allowing for both qualitative and quantitative assessments.
Principle of this compound Staining
In healthy cells with polarized mitochondrial membranes, the this compound dye enters the mitochondria and, at high concentrations, forms "J-aggregates". These aggregates exhibit a distinct red fluorescence with an emission maximum of approximately 590 nm. In cells with depolarized mitochondrial membranes, which is characteristic of apoptosis or cellular stress, this compound fails to accumulate in the mitochondria and remains in the cytoplasm as monomers. These monomers show a green fluorescence with an emission maximum of about 527-529 nm. Therefore, a shift in fluorescence from red to green is indicative of mitochondrial depolarization. The ratio of red to green fluorescence intensity is directly proportional to the mitochondrial membrane potential.
Caption: Principle of this compound staining for mitochondrial membrane potential.
Data Presentation
The following tables summarize the key quantitative parameters for this compound staining and fluorescence microscopy.
Table 1: this compound Dye Properties and Spectral Characteristics
| Parameter | Value | Reference |
| Chemical Name | 5,5',6,6'-Tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide | |
| Molecular Weight | 652.23 g/mol | |
| Excitation Wavelength (Monomer/Aggregate) | ~485-514 nm | |
| Emission Wavelength (Monomer - Green) | ~527-530 nm | |
| Emission Wavelength (J-Aggregate - Red) | ~590-595 nm |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent | Working Concentration | Incubation Time | Temperature | Reference |
| This compound Stock Solution | 2-10 mM in DMSO | N/A | -20°C (storage) | |
| This compound Working Solution | 1-10 µM | 15-60 minutes | 37°C | |
| CCCP (Positive Control) | 5-50 µM | 5-30 minutes | 37°C |
Experimental Protocols
This section provides detailed protocols for staining both adherent and suspension cells with this compound for fluorescence microscopy analysis.
Materials Required:
-
This compound dye
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other mitochondrial uncoupler (for positive control)
-
Coverslips (for adherent cells)
-
Microcentrifuge tubes (for suspension cells)
-
Fluorescence microscope with appropriate filters (e.g., FITC and TRITC/Rhodamine)
Preparation of Reagents
-
This compound Stock Solution (2-10 mM): Dissolve this compound powder in high-quality, anhydrous DMSO. Mix thoroughly until the dye is completely dissolved. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
This compound Working Solution (1-10 µM): Immediately before use, dilute the this compound stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium or buffer (e.g., PBS or HBSS). The optimal concentration may vary depending on the cell type and should be determined empirically.
-
CCCP Positive Control (5-50 µM): Prepare a stock solution of CCCP in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration.
Protocol for Adherent Cells
Caption: Experimental workflow for this compound staining of adherent cells.
-
Cell Seeding: Seed cells on sterile glass coverslips placed in a multi-well plate. Allow cells to adhere and grow to the desired confluency (typically 60-80%).
-
Treatment: Treat cells with the experimental compounds for the desired duration. Include an untreated control and a positive control treated with a mitochondrial uncoupler like CCCP (e.g., 50 µM for 5-15 minutes).
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.
-
Add the pre-warmed this compound working solution to each well, ensuring the coverslip is fully submerged.
-
Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time can vary between cell types.
-
Washing: Carefully aspirate the this compound staining solution and wash the cells once or twice with pre-warmed PBS or HBSS to remove any unbound dye.
-
Imaging: Mount the coverslip onto a glass slide with a drop of fresh, pre-warmed buffer. Observe the cells immediately using a fluorescence microscope equipped with filters for both green (e.g., FITC) and red (e.g., TRITC or Rhodamine) fluorescence.
Protocol for Suspension Cells
-
Cell Preparation: Culture suspension cells to the desired density.
-
Treatment: Treat cells with the experimental compounds as described for adherent cells. Include appropriate controls.
-
Harvesting: Transfer the cell suspension to centrifuge tubes. Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes at 25°C).
-
Washing: Discard the supernatant and resuspend the cell pellet in 0.5 mL of pre-warmed PBS or HBSS.
-
Staining: Add the this compound working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Pellet the cells by centrifugation and discard the supernatant. Wash the cells once or twice with pre-warmed PBS or HBSS.
-
Imaging: Resuspend the final cell pellet in a small volume of fresh buffer. Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and image immediately.
Data Analysis and Interpretation
Fluorescence images should be captured for both the green and red channels.
-
Healthy Cells: In healthy, non-apoptotic cells, the mitochondria will appear as distinct, bright red fluorescent structures due to the formation of J-aggregates. A low level of green fluorescence may be visible in the cytoplasm.
-
Apoptotic/Unhealthy Cells: In cells with compromised mitochondrial membrane potential, the red fluorescence will be significantly diminished or absent, while the green fluorescence from the this compound monomers will be more prominent throughout the cell.
-
Positive Control (CCCP-treated): These cells should exhibit a strong green fluorescence and a near-complete loss of red fluorescence, confirming the ability of the dye to respond to mitochondrial depolarization.
For a more quantitative analysis, the ratio of red to green fluorescence intensity can be calculated using image analysis software. A decrease in the red/green ratio indicates mitochondrial depolarization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| High background or extracellular fluorescent particles | This compound precipitation in aqueous buffer. | Prepare the this compound working solution immediately before use and ensure complete dissolution. Consider a brief centrifugation of the working solution before adding it to the cells. | |
| Dead cells retaining the dye. | Ensure cell viability is high before starting the experiment. Wash cells gently to avoid detachment of healthy cells while removing dead cells and debris. | ||
| Weak or no staining | Insufficient dye concentration or incubation time. | Optimize the this compound concentration and incubation time for your specific cell type. | |
| Cells were fixed before staining. | This compound staining is only effective on live cells. Do not fix cells prior to or during staining. | ||
| All cells appear green (including control) | Poor cell health or culture conditions. | Ensure cells are healthy and not overly confluent. Use fresh culture medium. | |
| This compound stock solution has degraded. | Use a fresh aliquot of this compound stock solution. Protect the dye from light. | ||
| All cells appear red | Staining concentration is too high. | Decrease the concentration of the this compound working solution. | |
| Imaging settings are not optimal. | Adjust the exposure times for both red and green channels to avoid saturation of the red signal. |
Important Considerations:
-
This compound is light-sensitive; therefore, all steps involving the dye should be performed in the dark or under dim light conditions.
-
This compound staining is for live cells only and is not compatible with fixation methods.
-
It is crucial to analyze the stained cells immediately after the final wash step, as the fluorescence signal can diminish over time.
-
The optimal staining conditions (dye concentration, incubation time) can vary significantly between different cell types and should be optimized for each experimental system.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. This compound Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing and Using JC-1 Staining Solution from Powder
Audience: Researchers, scientists, and drug development professionals.
Introduction
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent dye widely used to measure mitochondrial membrane potential (ΔΨm), a key indicator of cell health and apoptosis.[1][2] In healthy, non-apoptotic cells with a high mitochondrial membrane potential, this compound spontaneously forms aggregates within the mitochondria, which emit intense red fluorescence.[3] Conversely, in apoptotic or unhealthy cells with a low ΔΨm, this compound remains in its monomeric form in the cytoplasm, exhibiting green fluorescence.[2][3] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization. This document provides detailed protocols for preparing this compound staining solutions from powder and its application in various cell-based assays.
Principle of the Assay
The change in mitochondrial membrane potential is a critical event in early apoptosis. The this compound assay utilizes the unique properties of the this compound dye to monitor this change.
-
Healthy Cells (High ΔΨm): In energized mitochondria with a high membrane potential, the cationic this compound dye accumulates and forms "J-aggregates," which results in a fluorescence emission shift from green to red. These cells exhibit both red and green fluorescence.
-
Apoptotic/Unhealthy Cells (Low ΔΨm): When the mitochondrial membrane potential collapses, this compound cannot accumulate within the mitochondria and remains in the cytoplasm as monomers. These monomers emit green fluorescence.
Therefore, a decrease in the red/green fluorescence intensity ratio is a direct measure of mitochondrial depolarization.
Reagent Preparation and Storage
Proper preparation and storage of this compound solutions are critical for reliable and reproducible results. This compound is sparingly soluble in aqueous solutions and is light-sensitive.
3.1 Preparation of this compound Stock Solution
The this compound powder should be dissolved in high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
Protocol:
-
Allow the vial of this compound powder and the DMSO to warm to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the this compound powder to achieve the desired stock concentration (see Table 1).
-
Vortex gently or sonicate at 37°C to ensure the powder is completely dissolved.
-
Once dissolved, aliquot the stock solution into small, single-use volumes in amber tubes or tubes wrapped in foil to protect from light.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
| Parameter | Recommendation | Source(s) |
| Solvent | High-purity, anhydrous DMSO | |
| Stock Concentration | 1 mM to 10 mM | |
| Storage Temperature | -20°C (or -80°C) | |
| Storage Conditions | Aliquoted, protected from light | |
| Stability | Up to 1 year when stored properly |
Table 1: Summary of this compound Stock Solution Preparation and Storage.
3.2 Preparation of this compound Working Solution
The this compound working solution is prepared by diluting the stock solution in a suitable buffer or cell culture medium immediately before use.
Protocol:
-
Warm the desired buffer or cell culture medium to 37°C.
-
Thaw a single-use aliquot of the this compound stock solution to room temperature.
-
Dilute the this compound stock solution into the pre-warmed buffer/medium to the final desired working concentration (see Table 2). Vortex the solution thoroughly during dilution to prevent the formation of precipitates.
-
Optional: To minimize aggregation in the working solution, it can be filtered through a 0.4 µm filter immediately before use.
-
Use the working solution immediately; do not store it for later use.
| Application | Recommended Working Concentration | Source(s) |
| Flow Cytometry | 1 - 2 µM | |
| Fluorescence Microscopy | 1 - 10 µM | |
| Microplate Reader | 1 - 10 µM |
Table 2: Recommended this compound Working Concentrations for Various Applications. Note: The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically by the user.
Experimental Protocols
Important Considerations:
-
This compound is light-sensitive. All staining procedures should be performed in the dark or under subdued light to prevent photobleaching.
-
This compound staining is intended for live cells only and is not compatible with fixation methods.
-
For a positive control, cells can be treated with a mitochondrial membrane potential uncoupler, such as Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP, to induce depolarization.
4.1 Protocol for Suspension Cells (Flow Cytometry)
-
Culture cells to a density not exceeding 1 x 10⁶ cells/mL.
-
For each sample, transfer the required number of cells (e.g., 1 x 10⁶) to a flow cytometry tube.
-
Centrifuge at 400 x g for 5 minutes at room temperature and discard the supernatant.
-
Positive Control: To a control tube, add 1 mL of culture medium containing 50 µM CCCP and incubate at 37°C for 5-10 minutes.
-
Staining: Resuspend the cell pellets (including the CCCP-treated control) in 1 mL of pre-warmed medium containing the optimized concentration of this compound (e.g., 2 µM).
-
Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
Optional: Wash the cells once by adding 2 mL of warm buffer (e.g., PBS) and centrifuging at 400 x g for 5 minutes.
-
Resuspend the final cell pellet in 300-500 µL of fresh buffer.
-
Analyze the samples immediately by flow cytometry.
4.2 Protocol for Adherent Cells (Fluorescence Microscopy/Plate Reader)
-
Seed adherent cells on coverslips, chamber slides, or in a 96-well clear-bottom black plate and allow them to attach overnight.
-
Treat cells with the experimental compound(s) for the desired duration.
-
Positive Control: Treat a subset of cells with a depolarizing agent (e.g., 50 µM CCCP or 100 µM FCCP) for 5-20 minutes at 37°C.
-
Remove the culture medium and replace it with pre-warmed medium containing the optimized concentration of this compound (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
Aspirate the this compound staining solution and wash the cells once or twice with pre-warmed buffer (e.g., PBS or a provided assay buffer).
-
Add fresh pre-warmed buffer to the cells for imaging or reading.
-
Analyze the samples immediately using a fluorescence microscope or a microplate reader with the appropriate filter sets (see Table 3).
Data Acquisition
Fluorescence can be detected using flow cytometry, fluorescence microscopy, or a fluorescence plate reader.
| Form | Fluorescence | Excitation (Ex) | Emission (Em) | Instrument Channel |
| This compound Monomer | Green | ~485 nm | ~530 nm | FITC / Alexa Fluor 488 |
| J-Aggregates | Red | ~535 nm | ~590 nm | PE / Rhodamine / Texas Red |
Table 3: Fluorescence Detection Settings for this compound Dye. The ratio of red to green fluorescence intensity is used to quantify the change in mitochondrial membrane potential.
Workflow and Pathway Visualization
Figure 1. General Workflow for this compound Staining from Powder
References
Application Notes and Protocols for JC-1 Staining in Isolated Mitochondria
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and a key parameter in cellular bioenergetics. A loss of ΔΨm is an early hallmark of apoptosis. The lipophilic cationic dye, JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide), is a widely used fluorescent probe for monitoring mitochondrial membrane potential. In healthy, energized mitochondria with a high membrane potential, this compound accumulates and forms aggregates that emit red fluorescence.[1][2] Conversely, in depolarized or unhealthy mitochondria with a low membrane potential, this compound remains in its monomeric form and emits green fluorescence.[1][3] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, largely independent of mitochondrial size, shape, and density.[4] These application notes provide a detailed protocol for the use of this compound to assess the membrane potential of isolated mitochondria.
Principle of the Assay
The this compound assay relies on the differential accumulation of the dye in mitochondria based on their membrane potential. In mitochondria with a high negative charge across the inner membrane (high ΔΨm), the cationic this compound dye is electrophoretically driven into the mitochondrial matrix. The high concentration of this compound within the mitochondria leads to the formation of "J-aggregates," which exhibit a distinct red fluorescence. When the mitochondrial membrane potential collapses (low ΔΨm), this compound can no longer accumulate and is dispersed throughout the cytoplasm or remains in the buffer as monomers, which fluoresce green. Therefore, the ratio of red to green fluorescence is directly proportional to the mitochondrial membrane potential.
Caption: Principle of this compound staining for mitochondrial membrane potential.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Isolated Mitochondria | User-prepared | - |
| This compound Dye | Thermo Fisher Scientific | M34152 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| This compound Assay Buffer (5x) | Sigma-Aldrich | J4394 |
| Valinomycin or CCCP | Sigma-Aldrich | V3639 or C2759 |
| Fluorometer or Plate Reader | Various | - |
| Black 96-well plates | Corning | 3603 |
Experimental Protocols
-
This compound Stock Solution (1 mg/mL): Dissolve the contents of a vial of this compound stain in DMSO. Vortex vigorously to ensure the dye is completely dissolved. Store the stock solution in small aliquots at -20°C, protected from light.
-
This compound Working Solution (0.2 µg/mL): Immediately before use, dilute the this compound stock solution. For example, dilute a 0.2 mg/mL intermediate stock (prepared by a 1:5 dilution of the 1 mg/mL stock in DMSO) 1:1000 in 1x this compound Assay Buffer. If the solution is not completely clear, incubate on ice for up to 20 minutes with intermittent vortexing.
-
1x this compound Assay Buffer: Dilute the 5x this compound Assay Buffer 1:5 with ultrapure water. Keep the diluted buffer at 4°C.
-
Uncoupler Stock Solution (e.g., Valinomycin 0.1 mg/mL or CCCP 50 mM): Prepare a stock solution of the uncoupler in DMSO. Valinomycin can be used as a potassium ionophore to dissipate the membrane potential. CCCP is another commonly used uncoupler.
-
Prepare Isolated Mitochondria: Isolate mitochondria from cells or tissues using a standard protocol (e.g., differential centrifugation). The final protein concentration of the isolated mitochondria should be between 0.1 and 1 mg/mL for plate reader assays.
-
Set up Experimental and Control Wells:
-
Test Wells: Add 90 µL of the this compound Staining Solution to each well.
-
Positive Control (Depolarized Mitochondria): To a separate tube containing the isolated mitochondrial sample, add the uncoupler (e.g., valinomycin to a final concentration of 0.5 µg/mL) and incubate on ice for approximately 10 minutes to allow for complete dissipation of the membrane potential. Then, add 90 µL of the this compound Staining Solution to the control wells.
-
Negative Control (Healthy Mitochondria): Use untreated isolated mitochondria.
-
-
Add Isolated Mitochondria: Add up to 10 µL of the isolated mitochondrial sample (or the uncoupler-treated sample for the positive control) to the respective wells. The final protein amount should be between 10-100 µg per well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader.
-
Fluorescence Reading: Measure the fluorescence intensity at two wavelength settings:
-
J-aggregates (Red): Excitation ~535-560 nm, Emission ~590-600 nm.
-
This compound Monomers (Green): Excitation ~485 nm, Emission ~530-535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio is indicative of mitochondrial membrane depolarization.
Quantitative Data Summary
| Condition | Expected Red Fluorescence (J-aggregates) | Expected Green Fluorescence (this compound Monomers) | Expected Red/Green Ratio | Interpretation |
| Healthy Mitochondria (Negative Control) | High | Low | High | Polarized Mitochondria |
| Uncoupler-Treated Mitochondria (Positive Control) | Low | High | Low | Depolarized Mitochondria |
| Experimental Sample | Varies | Varies | Varies | Indicates the state of mitochondrial polarization |
Workflow Diagram
Caption: Experimental workflow for this compound staining of isolated mitochondria.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background green fluorescence in all wells | This compound dye has precipitated. | Ensure the this compound stock solution is fully dissolved in DMSO before preparing the working solution. The working solution can be warmed to 37°C or briefly sonicated to aid dissolution. Centrifuge the working solution to pellet any insoluble particles before use. |
| Low red fluorescence in healthy mitochondria | Mitochondrial integrity is compromised. | Ensure the isolation procedure yields healthy, intact mitochondria. Use freshly isolated mitochondria for the best results. Optimize the concentration of isolated mitochondria used in the assay. |
| Inconsistent results between replicates | Uneven distribution of mitochondria or dye. | Gently mix the plate before incubation and before reading the fluorescence. Ensure accurate pipetting of all reagents. |
| No difference between control and uncoupler-treated mitochondria | Ineffective uncoupler concentration or incubation time. | Optimize the concentration and incubation time for the uncoupler. Confirm the activity of the uncoupler. |
| Signal quenching | Exposure to light. | Protect all solutions containing this compound and the stained samples from direct light. |
References
- 1. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. embopress.org [embopress.org]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
JC-1 Assay for Drug Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The JC-1 assay is a widely used method for determining mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and overall cellular viability.[1][2][3] In healthy, non-apoptotic cells, the mitochondrial membrane is highly polarized, facilitating the accumulation of the lipophilic cationic dye this compound.[3][4] At high concentrations within the mitochondria, this compound forms aggregates that emit red fluorescence. Conversely, in apoptotic or unhealthy cells with depolarized mitochondrial membranes, this compound remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive and reliable measure of the mitochondrial membrane potential, making it an ideal tool for screening compounds that may induce apoptosis or mitochondrial dysfunction.
This document provides detailed application notes and protocols for utilizing the this compound assay in a drug screening context.
Principle of the this compound Assay
The this compound assay relies on the ratiometric properties of the this compound dye to assess mitochondrial health.
-
Healthy Cells (High ΔΨm): In cells with a high mitochondrial membrane potential, the this compound dye enters the mitochondria and forms "J-aggregates," which exhibit red fluorescence with an emission maximum of approximately 590 nm.
-
Apoptotic/Unhealthy Cells (Low ΔΨm): In cells with a low mitochondrial membrane potential, this compound cannot accumulate in the mitochondria and remains in the cytoplasm as monomers, which show green fluorescence with an emission maximum of about 529-535 nm.
The ratio of red to green fluorescence is directly proportional to the mitochondrial membrane potential. A decrease in this ratio is indicative of mitochondrial depolarization, a hallmark of early apoptosis.
Principle of the this compound Assay.
Application in Drug Screening
The this compound assay is a valuable tool in drug discovery for identifying compounds that:
-
Induce apoptosis through the mitochondrial pathway.
-
Cause mitochondrial toxicity.
-
Modulate mitochondrial function.
It can be adapted for high-throughput screening (HTS) to rapidly assess the effects of large compound libraries on mitochondrial health.
Experimental Protocols
Detailed protocols for performing the this compound assay using a fluorescence microplate reader, fluorescence microscopy, and flow cytometry are provided below.
General Guidelines
-
Cell Culture: Culture cells to be tested in appropriate multi-well plates (e.g., 6, 12, 24, or 96-well plates). For suspension cells, culture in flasks and transfer to plates or tubes for the assay.
-
Controls: Include a negative control (vehicle-treated cells) and a positive control for mitochondrial depolarization, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP). A typical concentration for CCCP is 5-50 µM for 15-30 minutes.
-
Light Sensitivity: this compound is light-sensitive; therefore, all staining procedures should be performed in the dark.
-
Live Cells: The this compound assay is intended for use with live cells and is not suitable for fixed cells.
Protocol 1: Fluorescence Microplate Reader
This protocol is suitable for high-throughput screening.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 5 x 10^5 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with the test compounds at various concentrations. Include appropriate controls. Incubate for the desired treatment period.
-
This compound Staining:
-
Prepare a 1 µM this compound working solution in pre-warmed cell culture medium.
-
Carefully remove the culture medium from the wells and add 100 µL of the this compound working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
-
Washing:
-
Aspirate the this compound staining solution.
-
Wash each well with 100 µL of pre-warmed 1X Assay Buffer.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at two wavelength settings:
-
This compound Monomers (Green): Excitation ~485 nm / Emission ~535 nm.
-
This compound Aggregates (Red): Excitation ~535 nm / Emission ~590 nm.
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Fluorescence Microscopy
This method allows for visualization of mitochondrial membrane potential changes at the single-cell level.
-
Cell Seeding: Culture cells on coverslips in 6, 12, or 24-well plates overnight.
-
Compound Treatment: Treat cells with test compounds and controls as described for the microplate reader protocol.
-
This compound Staining:
-
Prepare a 1-10 µM this compound working solution in cell culture medium.
-
Remove the culture medium and add the this compound working solution to cover the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Gently rinse the cells with pre-warmed 1X Assay Buffer.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with a drop of 1X Assay Buffer.
-
Observe the cells immediately using a fluorescence microscope with appropriate filters for green (FITC) and red (TRITC/Texas Red) fluorescence.
-
Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green cytoplasmic fluorescence.
-
Protocol 3: Flow Cytometry
Flow cytometry provides a quantitative analysis of mitochondrial membrane potential in a large population of cells.
-
Cell Preparation: Culture and treat cells with test compounds and controls in 6, 12, or 24-well plates.
-
This compound Staining:
-
Prepare a 2 µM this compound working solution in cell culture medium.
-
Resuspend the treated cells in the this compound working solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 500 µL of 1X Assay Buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Detect green fluorescence in the FL1 channel (FITC) and red fluorescence in the FL2 channel (PE).
-
Healthy cells will show high red and low green fluorescence, while apoptotic cells will exhibit a shift to high green and low red fluorescence.
-
Data Presentation
Quantitative data from this compound assays should be summarized in tables for clear comparison.
Table 1: Example Data from a Microplate Reader-Based Drug Screen
| Compound | Concentration (µM) | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Ratio | % of Control Ratio |
| Vehicle | - | 5890 | 1230 | 4.79 | 100 |
| Drug A | 1 | 5560 | 1350 | 4.12 | 86 |
| Drug A | 10 | 3240 | 2890 | 1.12 | 23 |
| Drug A | 50 | 1570 | 4560 | 0.34 | 7 |
| CCCP | 50 | 1150 | 5120 | 0.22 | 5 |
Table 2: Example Data from a Flow Cytometry-Based Drug Screen
| Treatment | % Healthy Cells (High Red) | % Apoptotic Cells (High Green) |
| Vehicle | 95.2 | 4.8 |
| Drug B (5 µM) | 78.5 | 21.5 |
| Drug B (20 µM) | 45.1 | 54.9 |
| CCCP (50 µM) | 8.3 | 91.7 |
Visualization of Workflows and Pathways
Experimental Workflow for the this compound Assay.
Signaling Pathway of Drug-Induced Mitochondrial Apoptosis.
References
- 1. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - SG [thermofisher.com]
Quantifying Mitochondrial Potential with JC-1 Ratiometric Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and overall cellular viability. A loss of ΔΨm is an early hallmark of apoptosis and a key metric in toxicology screening and drug efficacy studies. The lipophilic cationic dye, JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide), is a widely used fluorescent probe for monitoring mitochondrial health due to its ratiometric properties.[1][2][3] In healthy, non-apoptotic cells with a high mitochondrial membrane potential, this compound accumulates in the mitochondria and forms aggregates that emit red fluorescence.[4][5] Conversely, in apoptotic or unhealthy cells with low ΔΨm, this compound remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, allowing for a quantitative analysis of cellular health.
This application note provides detailed protocols for using the this compound assay to quantify mitochondrial membrane potential using fluorescence microscopy, flow cytometry, and fluorescence plate readers.
Principle of the this compound Assay
The this compound dye exhibits potential-dependent accumulation in mitochondria. In energized mitochondria with a high membrane potential (typically -140mV to -220mV), the positively charged this compound dye enters the mitochondrial matrix and aggregates, leading to a shift in its fluorescence emission from green (~529 nm) to red (~590 nm). When the mitochondrial membrane potential collapses, as in early apoptosis, this compound can no longer accumulate within the mitochondria and remains in the cytoplasm as monomers, which fluoresce green. Therefore, the ratio of red to green fluorescence intensity is directly proportional to the mitochondrial membrane potential. A decrease in this ratio is indicative of mitochondrial depolarization, a key event in the apoptotic cascade.
Caption: Mechanism of this compound dye in healthy versus apoptotic cells.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the this compound assay.
Table 1: Reagent Preparation and Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent | Notes |
| This compound Dye | 200 µM | 1-10 µM | DMSO | Prepare fresh. Protect from light. |
| CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) | 50 mM | 5-50 µM | DMSO | Positive control for mitochondrial depolarization. |
| FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) | Varies | Varies | DMSO | Alternative positive control for depolarization. |
Table 2: Instrument Settings for Ratiometric Analysis
| Analysis Method | This compound Monomer (Green) | This compound Aggregate (Red) |
| Fluorescence Microscopy | Excitation: ~485 nm, Emission: ~535 nm (FITC filter set) | Excitation: ~540-590 nm, Emission: ~570-610 nm (Rhodamine or Texas Red filter set) |
| Flow Cytometry | Excitation: 488 nm, Emission: ~525-530 nm (FL1 channel, e.g., FITC) | Excitation: 488 nm, Emission: ~585-590 nm (FL2 channel, e.g., PE) |
| Fluorescence Plate Reader | Excitation: ~485 nm, Emission: ~535 nm | Excitation: ~535-560 nm, Emission: ~595 nm |
Experimental Protocols
Important Considerations:
-
This compound is light-sensitive; protect all solutions from light.
-
Perform all staining procedures on live, unfixed cells.
-
Optimize this compound concentration and incubation time for your specific cell type.
-
Always include a positive control for mitochondrial depolarization, such as CCCP or FCCP.
Caption: A generalized workflow for the this compound assay.
Protocol 1: Fluorescence Microscopy
-
Cell Preparation:
-
Seed cells on sterile glass coverslips or in chamber slides and culture overnight to allow for adherence. Cells should be no more than 80% confluent.
-
Treat cells with experimental compounds as required. Include untreated and positive control (e.g., 50 µM CCCP for 5-30 minutes) wells.
-
-
This compound Staining:
-
Prepare a 1-10 µM this compound working solution in pre-warmed cell culture medium.
-
Remove the culture medium from the cells and add the this compound working solution.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing and Imaging:
-
Aspirate the this compound staining solution and wash the cells once or twice with pre-warmed assay buffer (e.g., PBS).
-
Add fresh assay buffer to the cells.
-
Immediately observe the cells under a fluorescence microscope equipped with appropriate filters for green (e.g., FITC) and red (e.g., Rhodamine or Texas Red) fluorescence.
-
In healthy cells, mitochondria will appear red, while in apoptotic cells, the cytoplasm will be green with a loss of red mitochondrial fluorescence.
-
Protocol 2: Flow Cytometry
-
Cell Preparation:
-
Culture cells in suspension or detach adherent cells using trypsin or scraping.
-
Adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed culture medium or PBS.
-
For each sample, prepare a tube with 1 mL of the cell suspension. Include untreated and positive control (e.g., 50 µM CCCP for 5-30 minutes) tubes.
-
-
This compound Staining:
-
Prepare a 2X this compound staining solution in complete culture medium. A final concentration of 2 µM this compound is often recommended.
-
Add an equal volume of the 2X this compound staining solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing and Analysis:
-
(Optional but recommended) Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes) and resuspend in 2 mL of warm assay buffer. Repeat the wash step.
-
Resuspend the final cell pellet in 500 µL of assay buffer.
-
Analyze the samples immediately on a flow cytometer using 488 nm excitation.
-
Collect green fluorescence in the FL1 channel (~530 nm) and red fluorescence in the FL2 channel (~590 nm).
-
Healthy cells will show high red and low green fluorescence, while apoptotic cells will exhibit a shift to high green and low red fluorescence.
-
Protocol 3: Fluorescence Plate Reader
-
Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 - 5 x 10^5 cells/well in 100 µL of culture medium and culture overnight.
-
Treat cells with experimental compounds as required. Include untreated and positive control wells.
-
-
This compound Staining:
-
Prepare a this compound staining solution by diluting the stock 1:10 in culture medium. Add 10 µL of this solution to each well.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing and Reading:
-
Centrifuge the plate at 400 x g for 5 minutes and carefully aspirate the supernatant.
-
Add 200 µL of assay buffer to each well, centrifuge, and aspirate the supernatant. Repeat this wash step.
-
Add 100 µL of assay buffer to each well.
-
Read the fluorescence intensity using a microplate reader. Measure green fluorescence at Ex/Em = ~485/535 nm and red fluorescence at Ex/Em = ~560/595 nm.
-
Calculate the ratio of red to green fluorescence intensity for each well.
-
Data Analysis and Interpretation
The primary output of the this compound assay is the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and is a hallmark of apoptosis.
Caption: A flowchart for the analysis of this compound ratiometric data.
For flow cytometry data, a dot plot of red fluorescence (FL2) versus green fluorescence (FL1) can be used to visualize the shift in cell populations from a high red/low green state (healthy) to a low red/high green state (apoptotic). Gating on these populations allows for the quantification of the percentage of cells with depolarized mitochondria.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low overall fluorescence signal | Cell density is too low. | Use a higher cell density. |
| This compound concentration is too low. | Optimize the this compound concentration for your cell type. | |
| Photobleaching. | Minimize exposure of stained cells to light. | |
| High background fluorescence | Incomplete removal of this compound staining solution. | Ensure thorough washing after staining. |
| This compound precipitation. | Ensure the this compound stock solution is fully dissolved in DMSO before dilution. | |
| Control cells show low red/green ratio | Cells are unhealthy or overgrown. | Use healthy, sub-confluent cells. |
| CCCP/FCCP treatment was ineffective. | Confirm the concentration and incubation time of the depolarizing agent. |
By following these detailed protocols and guidelines, researchers can reliably quantify changes in mitochondrial membrane potential, providing valuable insights into cellular health, apoptosis, and the effects of various experimental treatments.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. This compound Experiment Common Questions and Solutions [elabscience.com]
- 5. biotium.com [biotium.com]
Troubleshooting & Optimization
JC-1 Staining Troubleshooting and Technical Support
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during JC-1 staining for mitochondrial membrane potential analysis.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining?
This compound is a cationic carbocyanine dye that accumulates in mitochondria in a potential-dependent manner.[1][2] In healthy cells with high mitochondrial membrane potential (ΔΨm), this compound forms aggregates that emit red fluorescence.[3][4][5] Conversely, in apoptotic or unhealthy cells with low ΔΨm, this compound remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a hallmark of early apoptosis.
Q2: What are the common causes of high background noise in this compound staining?
High background fluorescence in this compound staining can be attributed to several factors:
-
Excess Dye Concentration: Using a this compound concentration that is too high can lead to non-specific binding and increased background.
-
Improper Washing: Insufficient washing after staining can leave behind extracellular dye, contributing to background noise.
-
Cell Debris and Dead Cells: Dead cells can non-specifically retain the dye, leading to bright fluorescent spots that increase background.
-
Precipitation of this compound: this compound has poor solubility in aqueous solutions and can form precipitates that appear as fluorescent particles.
-
Autofluorescence: Some cell types or culture media components can exhibit natural fluorescence, interfering with the this compound signal.
Q3: My control cells (untreated) show a low red/green fluorescence ratio. What could be the problem?
A low red/green fluorescence ratio in control cells suggests that even the healthy, untreated cells have depolarized mitochondria. This could be due to:
-
Suboptimal Cell Health: Cells may be stressed due to over-confluence, nutrient deprivation, or other suboptimal culture conditions, leading to spontaneous apoptosis.
-
Phototoxicity: Excessive exposure of stained cells to light can induce mitochondrial damage and depolarization.
-
Incorrect this compound Concentration or Incubation Time: The optimal staining conditions can vary between cell types.
-
Issues with Reagents: The this compound dye may have degraded, or the buffer conditions (pH, temperature) may not be optimal.
Q4: I am observing a decrease in both red and green fluorescence after treatment. What does this indicate?
A simultaneous decrease in both red and green fluorescence can be perplexing. While a decrease in red fluorescence is expected with mitochondrial depolarization, a concurrent drop in green fluorescence could be due to:
-
Cell Loss: The treatment may be causing significant cell death and detachment from the culture surface.
-
Dye Efflux: Some cellular mechanisms can actively pump the this compound dye out of the cells.
-
Fluorescence Quenching: At very high concentrations, the dye's fluorescence can be quenched.
Q5: Can I fix my cells after this compound staining for later analysis?
No, this compound staining is intended for live cells only. Fixation processes will disrupt the mitochondrial membrane potential that the assay is designed to measure, leading to inaccurate results. It is crucial to analyze the stained cells immediately after the staining procedure.
Troubleshooting Guides
Issue 1: High Background Fluorescence
This guide provides a step-by-step approach to troubleshoot and reduce high background noise in your this compound staining experiments.
Troubleshooting Workflow
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. embopress.org [embopress.org]
- 4. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. academic.oup.com [academic.oup.com]
how to prevent jc-1 aggregate formation in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mitochondrial membrane potential probe, JC-1.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound staining experiments, with a focus on preventing the formation of this compound aggregates in the staining media.
Q1: I'm observing red particulate crystals in my this compound working solution. What is the cause and how can I prevent this?
A1: The formation of red particulate crystals, or aggregates, in your this compound working solution is a common issue primarily caused by the dye's poor solubility in aqueous solutions.[1][2][3][4][5] Here are the likely causes and solutions:
-
Improper Dissolution: this compound powder must be fully dissolved in a suitable organic solvent before being introduced to your aqueous cell culture media.
-
Solution: Always dissolve this compound powder in high-purity DMSO to create a concentrated stock solution (e.g., 1-5 mg/mL). Ensure the powder is completely dissolved by vortexing or gentle pipetting. For stubborn particulates, brief warming to 37°C or sonication can be employed to aid dissolution.
-
-
Incorrect Dilution Procedure: The order and method of diluting the this compound stock solution into your media are critical.
-
Solution: Prepare the this compound working solution immediately before use. When diluting the DMSO stock, add it to your pre-warmed (37°C) cell culture medium or buffer and mix immediately and thoroughly to prevent localized high concentrations that can lead to precipitation. Some protocols suggest diluting the this compound stock with distilled water before adding the assay buffer to improve dispersion.
-
-
Low Temperature: Exposing the this compound working solution to cold temperatures can decrease its solubility and promote aggregation.
-
Solution: Ensure all components (this compound stock, media, buffers) are at room temperature or 37°C before preparing the working solution.
-
-
Aqueous Solution Storage: Storing this compound in an aqueous working solution is not recommended.
-
Solution: Always prepare the this compound working solution fresh for each experiment. Do not store the diluted aqueous solution for more than a day.
-
Q2: Can the type of cell culture media I use affect this compound aggregate formation?
A2: Yes, the composition of your cell culture media can influence this compound solubility and the potential for aggregate formation.
-
Serum Content: While not extensively documented as a direct cause of extracellular aggregation, components within fetal bovine serum (FBS) could potentially interact with this compound. However, some studies have successfully used this compound in serum-containing media. It is important to maintain consistency in your media formulation.
-
Salt Concentration and pH: High salt concentrations and pH instability in the media can contribute to the precipitation of various components, which could potentially include this compound.
-
Solution: Use a balanced salt solution or the recommended assay buffer provided with many commercial this compound kits. Ensure the pH of your media is stable and within the optimal physiological range.
-
Q3: My control cells (untreated) are showing low red/green fluorescence ratio. What could be the issue?
A3: A low red-to-green fluorescence ratio in healthy, untreated cells suggests a compromised mitochondrial membrane potential, which could be due to several factors unrelated to your experimental treatment:
-
Cell Health: The viability of your control cells may be compromised. Overly confluent cell cultures can lead to natural apoptosis.
-
Solution: Ensure you are using healthy, sub-confluent cells (ideally not more than 80% confluent) for your experiments.
-
-
This compound Staining Conditions: The staining protocol itself might be suboptimal.
-
Solution: Optimize the this compound concentration and incubation time for your specific cell type. A recommended starting range for the final this compound concentration is typically 1-10 µM. The incubation period is usually between 15 and 30 minutes at 37°C.
-
-
Phototoxicity: this compound is light-sensitive, and exposure to intense light during staining and imaging can lead to the generation of reactive oxygen species (ROS), which can damage mitochondria and reduce their membrane potential.
-
Solution: Protect the this compound stock solution and stained cells from light by working in a darkened room or using foil to cover plates and tubes.
-
Q4: Can I fix my cells after this compound staining for later analysis?
A4: No, it is not recommended to fix cells after this compound staining. This compound is a probe for living cells, and fixation will kill the cells, leading to a loss of the mitochondrial membrane potential and dissipation of the this compound signal. Analysis should be performed on live cells immediately after staining.
Experimental Protocols
Protocol: Preparation of this compound Staining Solution to Minimize Aggregate Formation
This protocol provides a detailed methodology for preparing the this compound working solution to ensure minimal aggregation and optimal staining.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium or a suitable buffer (e.g., PBS), pre-warmed to 37°C
Procedure:
-
Prepare a Concentrated this compound Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of high-purity DMSO to the this compound powder to create a stock solution of 1-5 mg/mL.
-
Vortex or pipette up and down until the this compound is completely dissolved. The solution should be clear with no visible particulates.
-
Aliquot the stock solution into small, single-use volumes in amber tubes or tubes wrapped in foil to protect from light.
-
Store the aliquots at -20°C.
-
-
Prepare the this compound Working Solution (Prepare Fresh):
-
Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Pre-warm the cell culture medium or buffer to be used for staining to 37°C.
-
Dilute the this compound stock solution into the pre-warmed medium to the desired final concentration (typically 1-10 µM). It is crucial to add the this compound stock to the medium while vortexing or swirling to ensure rapid and even dispersion.
-
Visually inspect the working solution to ensure there are no visible precipitates. If particulates are present, the solution should be discarded and prepared again.
-
Data Presentation: this compound Fluorescence Properties
For accurate data interpretation, it is essential to understand the fluorescence characteristics of this compound in its different forms.
| This compound Form | Location in Healthy Cells | Mitochondrial Membrane Potential | Excitation Wavelength (approx.) | Emission Wavelength (approx.) | Fluorescence Color |
| J-aggregates | Mitochondrial matrix | High (polarized) | 585 nm | 590 nm | Red/Orange |
| Monomers | Cytosol (and in mitochondria with low potential) | Low (depolarized) | 514 nm | 529 nm | Green |
Visualizing Experimental Workflows and Signaling Pathways
Diagram: this compound Staining Workflow to Prevent Aggregation
This diagram illustrates the key steps in preparing and using this compound, with an emphasis on the preventative measures for aggregate formation.
Caption: Workflow for this compound staining with key steps to prevent aggregate formation.
Diagram: Logic of this compound in Healthy vs. Apoptotic Cells
This diagram illustrates the underlying principle of how this compound differentiates between healthy and apoptotic cells based on mitochondrial membrane potential.
Caption: this compound fluorescence in relation to mitochondrial membrane potential.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound Experiment Common Questions and Solutions [elabscience.com]
- 3. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
JC-1 Staining Optimization for Specific Cell Lines: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing JC-1 staining for the assessment of mitochondrial membrane potential (ΔΨm) in various cell lines.
Principle of this compound Staining
This compound (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that is commonly used to measure mitochondrial membrane potential.[1][2] In healthy cells with a high mitochondrial membrane potential, this compound accumulates in the mitochondria and forms complexes known as J-aggregates, which emit intense red fluorescence.[1][3] Conversely, in apoptotic or unhealthy cells with a low mitochondrial membrane potential, this compound remains in the cytoplasm as monomers and emits green fluorescence.[3] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.
References
- 1. This compound Experiment Common Questions and Solutions [elabscience.com]
- 2. This compound Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
JC-1 Fluorescence Microscopy Technical Support Center
Welcome to the technical support center for JC-1 fluorescence microscopy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and address frequently asked questions (FAQs) encountered during this compound staining experiments for the assessment of mitochondrial membrane potential (ΔΨm).
I. Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining for mitochondrial membrane potential?
A1: this compound (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent probe used to measure the mitochondrial membrane potential (ΔΨm).[1] Its principle is based on its ability to exist in two different forms, monomers and aggregates, which emit fluorescence at different wavelengths.[2]
-
In healthy cells with a high ΔΨm (highly polarized mitochondria) , this compound accumulates and forms aggregates within the mitochondria, which emit an intense red fluorescence (approximately 590 nm).[3]
-
In unhealthy or apoptotic cells with a low ΔΨm (depolarized mitochondria) , this compound cannot accumulate within the mitochondria and remains in the cytoplasm as monomers, which exhibit green fluorescence (approximately 527-530 nm).[4][5]
Therefore, the ratio of red to green fluorescence provides a relative measure of mitochondrial health, with a decrease in this ratio indicating mitochondrial depolarization, an early hallmark of apoptosis.
Q2: Can this compound be used on fixed cells or tissue sections?
A2: No, this compound staining is intended for live cells only . The accumulation of this compound in mitochondria is an active process that depends on the mitochondrial membrane potential, which is lost upon cell fixation. For tissue samples, it is recommended to first prepare a single-cell suspension before proceeding with the this compound staining protocol. Be aware that the process of creating a single-cell suspension can itself damage cells and lead to false positives.
Q3: How soon after staining should I analyze my samples?
A3: It is critical to analyze the samples immediately after completing the staining procedure. Prolonged storage can lead to fluorescence quenching and dissipation of the signal. If immediate analysis is not possible, some protocols suggest keeping the samples refrigerated in the dark for no more than 24 hours, but this is not ideal.
II. Troubleshooting Guide
This section addresses common artifacts and provides solutions to specific issues you may encounter during your this compound fluorescence microscopy experiments.
Problem 1: Presence of red particulate crystals in the this compound working solution.
-
Cause 1: Improper preparation of the this compound working solution.
-
Solution: Strictly adhere to the manufacturer's protocol. Often, this involves diluting the this compound stock in an aqueous buffer before adding it to the final culture medium.
-
-
Cause 2: Low solubility of this compound in aqueous solutions.
-
Solution: Ensure the this compound stock solution is completely thawed and at room temperature before use. To aid dissolution, you can warm the solution in a 37°C water bath or use brief sonication. Avoid centrifuging the this compound staining solution as this can pellet the dye.
-
Problem 2: Weak or no red fluorescence in healthy control cells.
-
Cause 1: Suboptimal this compound concentration.
-
Solution: The optimal concentration of this compound can vary depending on the cell type. It is recommended to perform a titration to determine the ideal concentration, typically in the range of 1-10 µM.
-
-
Cause 2: Compromised cell health.
-
Solution: Ensure that your control cells are healthy and not overly confluent, as high cell density can promote apoptosis.
-
-
Cause 3: Insufficient incubation time.
-
Solution: Incubate the cells with this compound for 15-30 minutes at 37°C. Shorter times may not be sufficient for the dye to accumulate in the mitochondria.
-
Problem 3: High green fluorescence in healthy control cells.
-
Cause 1: Over-staining with this compound.
-
Solution: If the this compound concentration is too high, it can lead to increased monomeric green fluorescence. Try reducing the this compound concentration.
-
-
Cause 2: Phototoxicity.
-
Solution: this compound is light-sensitive. Protect the staining solution and the stained cells from light as much as possible to prevent photobleaching and phototoxicity, which can damage mitochondria and cause depolarization. Perform all steps in the dark or under dim light.
-
-
Cause 3: Use of P-glycoprotein (P-gp) overexpressing cells.
-
Solution: this compound is a substrate for the P-gp drug efflux pump. In cells that overexpress P-gp, the dye may be actively transported out of the cell, preventing its accumulation in the mitochondria and leading to a false-positive green signal. If you are working with such cells, consider using a P-gp inhibitor or an alternative mitochondrial potential probe.
-
Problem 4: Both red and green fluorescence signals are decreased.
-
Cause: This can occur when there is a widespread loss of mitochondrial membrane potential, but it can be difficult to interpret.
-
Solution: Ensure you have proper controls, including a positive control for depolarization (e.g., using CCCP or FCCP) and an unstained cell control for background fluorescence. Analyze the ratio of red to green fluorescence rather than just the absolute intensities.
-
Problem 5: Uneven staining or red speckles within mitochondria.
-
Cause: This is considered an artifact arising from the localized formation of J-aggregates and may not represent the overall mitochondrial potential.
-
Solution: While this can be inherent to this compound, optimizing dye concentration and incubation time may help achieve more uniform staining. Ensure the imaging resolution is appropriate for your analysis.
-
Problem 6: Artifactual fluorescence from test compounds.
-
Cause: Some chemical compounds can exhibit intrinsic fluorescence that overlaps with the this compound emission spectra.
-
Solution: Always run a control where cells are treated with the compound of interest but not stained with this compound to check for any inherent fluorescence. If there is an overlap, spectral deconvolution techniques may be necessary to separate the signals.
-
Summary of Troubleshooting Solutions
| Issue | Potential Cause | Recommended Solution |
| Red Crystals in Solution | Improper preparation / Low solubility | Follow protocol strictly, warm to 37°C, or sonicate briefly. |
| Weak Red Signal | Suboptimal dye concentration / Poor cell health | Titrate this compound concentration (1-10 µM), use healthy, sub-confluent cells. |
| High Green Signal | Over-staining / Phototoxicity / P-gp efflux | Reduce this compound concentration, protect from light, consider P-gp inhibitors. |
| Decreased Red & Green Signal | Widespread depolarization | Use proper controls (CCCP/FCCP), analyze red/green ratio. |
| Uneven Staining | Localized J-aggregate formation | Optimize staining conditions, ensure appropriate imaging resolution. |
| Compound Interference | Intrinsic fluorescence of test compound | Run compound-only control, use spectral deconvolution if needed. |
III. Experimental Protocols
Standard this compound Staining Protocol for Adherent Cells (Fluorescence Microscopy)
-
Cell Seeding: Culture cells on coverslips or in appropriate imaging plates (e.g., 6-, 12-, or 24-well plates) to a confluence of approximately 50-80%.
-
Treatment: Treat cells with your experimental compound(s) for the desired duration. Include a positive control (e.g., 10-50 µM CCCP for 15-30 minutes) and a vehicle-treated negative control.
-
Prepare this compound Staining Solution:
-
Thaw the this compound stock solution (typically in DMSO) at room temperature, protected from light.
-
Prepare a working solution of this compound in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM). Ensure the solution is well-mixed and free of precipitates.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing (Optional but Recommended):
-
Aspirate the staining solution.
-
Gently wash the cells once or twice with pre-warmed PBS or culture medium to remove excess dye.
-
-
Imaging:
-
Add fresh pre-warmed medium or PBS to the cells.
-
Immediately observe the cells under a fluorescence microscope using appropriate filter sets for green (FITC channel, Ex/Em ~485/535 nm) and red (Rhodamine or Texas Red channel, Ex/Em ~540/590 nm) fluorescence.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | 15 - 30 minutes | Sufficient time is needed for dye accumulation in healthy mitochondria. |
| Incubation Temperature | 37°C | Maintains cell health and physiological processes. |
| Positive Control (CCCP) | 10 - 50 µM for 15-30 min | Used to induce complete mitochondrial depolarization. |
| Green Fluorescence (Monomer) | Ex/Em: ~485/535 nm | Detected in the FITC channel. |
| Red Fluorescence (J-aggregate) | Ex/Em: ~540/590 nm | Detected in the Rhodamine/Texas Red channel. |
IV. Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound dye in healthy and unhealthy mitochondria.
Troubleshooting Workflow for Weak Red Fluorescence
Caption: A logical workflow for troubleshooting weak red fluorescence signals.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. This compound Experiment Common Questions and Solutions [elabscience.com]
- 3. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Lenticular mitoprotection. Part A: Monitoring mitochondrial depolarization with this compound and artifactual fluorescence by the glycogen synthase kinase-3β inhibitor, SB216763 - PMC [pmc.ncbi.nlm.nih.gov]
JC-1 Photobleaching Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to JC-1 photobleaching during mitochondrial membrane potential experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a cationic carbocyanine dye used to measure mitochondrial membrane potential (ΔΨm).[1][2] In healthy cells with a high ΔΨm, this compound accumulates in the mitochondria and forms aggregates that emit red to orange fluorescence (approximately 590 nm).[2][3] In apoptotic or unhealthy cells with a low ΔΨm, this compound remains in its monomeric form in the cytoplasm and emits green fluorescence (approximately 530 nm).[2] The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial depolarization.
Q2: What is photobleaching and why is it a problem with this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence. This can result in a diminished signal-to-noise ratio, making it difficult to acquire high-quality images, especially for quantitative analysis. This compound is known to be quite photosensitive, and its fluorescence can fade quickly during imaging, particularly in confocal microscopy.
Q3: Are there more photostable alternatives to this compound?
Yes, JC-10 is a derivative of this compound that offers several advantages, including significantly better water solubility, which reduces the tendency for precipitation in aqueous buffers. JC-10 also exhibits a higher signal-to-background ratio and can detect subtle changes in mitochondrial membrane potential with greater sensitivity in some cell lines.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of red (J-aggregate) fluorescence during imaging. | Photobleaching due to excessive light exposure. | - Reduce laser power/illumination intensity to the minimum level required for a sufficient signal-to-noise ratio.- Decrease exposure time per image.- Increase the gain on the detector instead of increasing laser power.- Reduce the number of images captured in a time-lapse series or Z-stack.- Utilize neutral density filters to attenuate the excitation light.- Employ bidirectional or resonant scanning on confocal microscopes to reduce pixel dwell time. |
| Both red and green fluorescence signals are fading. | Overall photobleaching and potential phototoxicity. | - Minimize the total time the sample is exposed to light. Find the region of interest using transmitted light before switching to fluorescence imaging.- Use a live-cell imaging antifade reagent in your media during imaging.- Consider using a spinning disk confocal microscope , which is generally less phototoxic than a point-scanning confocal. |
| This compound precipitates in the working solution. | Poor water solubility of this compound. | - Ensure the this compound stock solution in DMSO is fully dissolved before further dilution.- Prepare the working solution by first diluting the this compound stock in distilled water before adding the assay buffer.- Use a 37°C water bath or sonication to aid dissolution.- Consider using the more water-soluble alternative, JC-10 . |
| Low red-to-green fluorescence ratio in healthy control cells. | Suboptimal staining or compromised cell health. | - Optimize the this compound concentration and incubation time for your specific cell type.- Ensure cells are not overly confluent, which can affect dye uptake.- Analyze samples promptly after staining, as prolonged storage can lead to fluorescence quenching. |
Quantitative Data Summary
| Fluorophore | Photostability | Key Characteristics |
| This compound | Moderate to Low | Prone to photobleaching, especially the J-aggregates. Can withstand over 100 scans in some confocal setups. |
| JC-10 | Higher than this compound | Improved water solubility and higher signal-to-background ratio. |
| TMRM/TMRE | Reasonable | Generally considered to have good photostability for mitochondrial membrane potential measurements. |
| Rhodamine 123 | Low | Highly susceptible to photobleaching and can induce phototoxicity. |
Experimental Protocols
Detailed Protocol for Minimizing this compound Photobleaching in Live-Cell Confocal Microscopy
This protocol outlines a workflow designed to minimize photobleaching and phototoxicity when imaging this compound stained live cells.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy. Ensure cells are at an optimal density (typically 50-70% confluency) to allow for clear imaging of individual cells.
-
Perform any experimental treatments prior to this compound staining.
-
-
This compound Staining:
-
Prepare a fresh this compound working solution at a concentration of 1-5 µM in pre-warmed culture medium. The optimal concentration should be determined empirically for your cell type.
-
Remove the existing culture medium from the cells and add the this compound staining solution.
-
Incubate for 15-30 minutes at 37°C and 5% CO₂, protected from light.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye.
-
Add fresh, pre-warmed culture medium, preferably without phenol red to reduce background fluorescence. For extended imaging, consider using a live-cell imaging antifade reagent in the medium.
-
-
Microscope Setup and Image Acquisition:
-
Power On and Equilibration: Turn on the microscope and environmental chamber, allowing the temperature to stabilize at 37°C for at least one hour before imaging.
-
Locate Cells: Use transmitted light (e.g., DIC or phase contrast) to locate the desired field of view. This minimizes fluorescence excitation before image acquisition.
-
Excitation and Emission Settings:
-
Use a 488 nm laser line for simultaneous excitation of both this compound monomers and J-aggregates.
-
Set up two emission channels:
-
Green (monomers): ~515-545 nm
-
Red (J-aggregates): ~580-620 nm
-
-
-
Minimizing Excitation Light:
-
Laser Power: Start with a very low laser power (e.g., 0.1-1%) and gradually increase only if the signal is too weak.
-
Pinhole: For initial setup, you can use a slightly larger pinhole to increase signal detection, though this will reduce optical sectioning. For final images, adjust to one Airy unit.
-
Detector Gain: Increase the detector gain before increasing the laser power to amplify the signal.
-
Scan Speed and Averaging: Use a fast scan speed (e.g., resonant scanner if available). If signal averaging is necessary, use line averaging instead of frame averaging to reduce the total exposure time of any single point.
-
-
Image Acquisition:
-
Acquire a single snapshot to assess the signal.
-
For time-lapse imaging, use the longest possible interval between frames that still captures the biological process of interest.
-
For Z-stacks, use the minimum number of slices required to cover the volume of interest.
-
-
-
Post-Acquisition Analysis:
-
Quantify the mean fluorescence intensity in both the red and green channels for regions of interest (mitochondria).
-
Calculate the ratio of red to green fluorescence to determine the relative mitochondrial membrane potential.
-
Visualizations
Caption: Experimental workflow for minimizing this compound photobleaching.
Caption: Factors contributing to this compound photobleaching.
References
JC-1 Flow Cytometry Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the JC-1 assay in flow cytometry to assess mitochondrial membrane potential.
Frequently Asked Questions (FAQs)
Q1: What do the different this compound fluorescence signals represent?
A1: The this compound dye exhibits a unique, potential-dependent fluorescence. In healthy cells with high mitochondrial membrane potential (ΔΨm), this compound forms aggregates within the mitochondria, which emit a red fluorescence (typically detected in the PE or PI channel, ~590 nm). In apoptotic or unhealthy cells with low ΔΨm, this compound remains in its monomeric form in the cytoplasm and fluoresces green (typically detected in the FITC channel, ~529 nm). Therefore, a shift from red to green fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.
Q2: How do I interpret the shifts in my this compound flow cytometry data?
A2: Data is typically visualized on a dot plot with green fluorescence (this compound monomers) on the x-axis and red fluorescence (J-aggregates) on the y-axis.
-
Healthy Cells (High ΔΨm): A population in the upper-left quadrant, showing high red and low green fluorescence.
-
Apoptotic/Unhealthy Cells (Low ΔΨm): A population in the lower-right quadrant, showing low red and high green fluorescence.
-
Intermediate Population: A population shifting from the upper-left to the lower-right quadrant, indicating a loss of ΔΨm.
A decrease in the percentage of red-fluorescent cells and a corresponding increase in the percentage of green-fluorescent cells suggests the induction of apoptosis or mitochondrial dysfunction.
Q3: What are some common reasons for seeing all my cells in the green channel?
A3: This "all green" phenomenon typically indicates a universal loss of mitochondrial membrane potential. Several factors could be at play:
-
Suboptimal this compound Concentration: The concentration of this compound is critical; too low a concentration may not be sufficient to form J-aggregates even in healthy mitochondria.
-
Cell Health: The cells may have been unhealthy or dead prior to the experiment. It is advisable to check cell viability using a dye like trypan blue.
-
Harsh Experimental Conditions: Overly harsh trypsinization, excessive centrifugation speeds, or prolonged exposure to suboptimal buffer conditions can damage cells and mitochondria.
-
Potent Apoptosis Induction: The treatment used may be so potent that it has induced apoptosis in the entire cell population.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High percentage of green cells in the negative control. | 1. Unhealthy starting cell population. 2. Suboptimal this compound staining conditions (concentration, incubation time). 3. Harsh cell handling (e.g., over-trypsinization). | 1. Ensure high cell viability (>95%) before starting the experiment. 2. Titrate the this compound concentration and optimize incubation time for your specific cell type. 3. Handle cells gently. Use a cell scraper if necessary and optimize centrifugation speed and duration. |
| Weak red fluorescence signal. | 1. Low this compound concentration. 2. Insufficient incubation time. 3. Instrument settings are not optimal. | 1. Increase the this compound concentration in a stepwise manner. 2. Increase the incubation time (typically 15-30 minutes at 37°C). 3. Adjust the voltage for the red fluorescence channel (e.g., PE) on the flow cytometer. |
| High compensation values between green and red channels. | Spectral overlap between the green monomer and red aggregate fluorescence. | Perform single-stain controls for compensation setup. Use a positive control (e.g., cells treated with CCCP or valinomycin) to set the gates for the green-fluorescent population and a negative control (untreated healthy cells) for the red-fluorescent population. |
| High variability between replicates. | 1. Inconsistent cell numbers. 2. Pipetting errors. 3. Fluctuation in incubation temperature. | 1. Count cells accurately before seeding and staining. 2. Ensure accurate and consistent pipetting of reagents. 3. Use a calibrated incubator and minimize the time plates are outside the incubator. |
Experimental Protocols
Standard this compound Staining Protocol for Flow Cytometry
-
Cell Preparation:
-
Induce apoptosis in your cells using the desired treatment. Include appropriate positive (e.g., treatment with CCCP) and negative (untreated) controls.
-
Harvest the cells and wash them once with 1X Phosphate Buffered Saline (PBS).
-
Resuspend the cells in a pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Staining:
-
Prepare a 1 mg/mL this compound stock solution in DMSO.
-
Dilute the this compound stock solution to a final working concentration of 2.5 µg/mL in the cell suspension. (Note: The optimal concentration may vary depending on the cell type and should be determined empirically).
-
Incubate the cells at 37°C for 15-30 minutes in a CO2 incubator.
-
-
Washing:
-
Centrifuge the stained cells at 400 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cells twice with 1X PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of 1X PBS.
-
Analyze the cells immediately on a flow cytometer.
-
Detect green fluorescence (this compound monomers) in the FITC channel (or equivalent) and red fluorescence (J-aggregates) in the PE channel (or equivalent).
-
Data Analysis Workflow
jc-1 assay variability and reproducibility issues
This resource provides troubleshooting guidance and answers to frequently asked questions for researchers using the JC-1 assay to measure mitochondrial membrane potential (ΔΨm). Variability and reproducibility are common challenges, and this guide aims to provide solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
A1: this compound is a cationic carbocyanine dye that accumulates in mitochondria in a potential-dependent manner.[1][2][3] In healthy cells with high mitochondrial membrane potential (typically more negative than -140 mV), this compound forms complexes called J-aggregates, which emit intense red fluorescence (emission maximum ~590 nm).[4][5] In apoptotic or unhealthy cells with low ΔΨm, this compound remains in its monomeric form and emits green fluorescence (emission maximum ~527-530 nm). Therefore, a shift from red to green fluorescence is indicative of mitochondrial depolarization, a key event in early apoptosis. The ratiometric nature of this assay (red/green fluorescence ratio) allows for a more reliable measurement of ΔΨm, as the ratio is largely independent of factors like mitochondrial size, shape, and density.
Q2: Why am I seeing red particulate crystals in my this compound working solution?
A2: This is a common issue caused by the low solubility of this compound in aqueous solutions.
-
Improper Preparation: The order of reagent addition is critical. Always dilute the this compound stock (often in DMSO) into the assay buffer or medium, not the other way around.
-
Incomplete Dissolution: Ensure the this compound stock is completely thawed and at room temperature before dilution. To aid dissolution, you can gently warm the solution in a 37°C water bath or use sonication. It is crucial to vortex the working solution thoroughly immediately after preparation.
Q3: Can I fix my cells after this compound staining for later analysis?
A3: No, the this compound assay is designed for live cells only. Fixation compromises cell membranes and dissipates the mitochondrial membrane potential, leading to invalid results. Stained samples should be analyzed as soon as possible, ideally within 30 minutes, as prolonged storage can lead to fluorescence quenching.
Q4: My untreated control cells show high green fluorescence (low ΔΨm). What could be wrong?
A4: This suggests that your control cells may be unhealthy or stressed.
-
Cell Culture Density: Overly confluent cell cultures can lead to nutrient depletion and apoptosis. It's recommended that cells be no more than 80% confluent at the time of the assay. Cell densities higher than 1x10^6 cells/mL may also promote apoptosis.
-
Cell Handling: The process of preparing single-cell suspensions, especially for adherent cells using trypsin, can damage cells and cause false positives. Handle cells gently and minimize incubation times with detachment enzymes.
-
Reagent Toxicity: Ensure that the concentration of this compound or its solvent (DMSO) is not toxic to your specific cell type.
Q5: I see an increase in red fluorescence after inducing apoptosis. Is this expected?
A5: While counterintuitive, this phenomenon, known as mitochondrial hyperpolarization, can occur as an early and transient event in apoptosis in some cell models. However, it can also be an artifact.
-
Dye Concentration: High concentrations of this compound can lead to the formation of aggregates independent of the mitochondrial membrane potential. It is crucial to optimize the this compound concentration for your specific cell type and experimental conditions.
-
Analysis Method: Always analyze the ratio of red to green fluorescence, not just the absolute red fluorescence. A true depolarization event will always result in a decreased red/green ratio.
Experimental Protocols & Data
Detailed Protocol: this compound Staining for Flow Cytometry
This protocol provides a general framework. Optimization of concentrations and incubation times for specific cell lines is highly recommended.
-
Cell Preparation: Culture cells to approximately 70-80% confluency. For suspension cells, collect by centrifugation (e.g., 400 x g for 5 minutes). For adherent cells, gently detach them using trypsin or a cell scraper, collect, and centrifuge. Wash the cell pellet once with warm (37°C) PBS.
-
Positive Control (Optional but Recommended): To a separate aliquot of cells, add a mitochondrial uncoupler like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) or FCCP. A typical final concentration is 5-50 µM, incubated for 15-30 minutes at 37°C. This will cause a complete loss of ΔΨm and serve as a control for gating the green-fluorescent population.
-
This compound Staining Solution Preparation:
-
Ensure the this compound stock solution (e.g., in DMSO) is fully thawed and vortexed.
-
Warm your assay buffer or phenol red-free culture medium to 37°C.
-
Dilute the this compound stock into the warm buffer/medium to the desired final concentration (typically 1-10 µM). For example, to make a 2 µM working solution, you might dilute a 200 µM stock 1:100.
-
Vortex the working solution vigorously immediately before use. Use the solution promptly.
-
-
Staining: Resuspend the cell pellet in the this compound working solution at a density of approximately 0.5-1x10^6 cells/mL.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: After incubation, add 2 mL of warm 1x Assay Buffer or PBS to each tube. Centrifuge at 400 x g for 5 minutes. Carefully remove and discard the supernatant. Repeat the wash step once or twice to remove background fluorescence.
-
Resuspension & Analysis: Resuspend the final cell pellet in 0.5 mL of PBS or assay buffer. Analyze immediately by flow cytometry.
Data Presentation: Recommended Parameters
For reproducible results, consistency in these parameters is key.
| Parameter | Recommended Range | Notes |
| Cell Density (Plating) | 1.5 x 10⁴ - 5 x 10⁵ cells/well | Dependent on well size and cell type; avoid >80% confluency. |
| Cell Density (Staining) | 0.5 - 1.0 x 10⁶ cells/mL | For suspension staining. |
| This compound Concentration | 0.5 - 10 µM | Highly cell-type dependent. Start with ~2 µM and optimize. |
| Incubation Time | 10 - 30 minutes | Longer times may increase toxicity or background. |
| Incubation Temperature | 37°C | Critical for active mitochondrial uptake. |
| Positive Control (CCCP/FCCP) | 5 - 50 µM for 15-30 min | Used to define the depolarized (green) population. |
Flow Cytometry Settings
-
Excitation: 488 nm (standard blue laser).
-
Emission Detection:
-
Green (Monomers): Use a filter typically used for FITC or GFP (e.g., 530/30 nm bandpass). This is often the FL1 channel.
-
Red (J-Aggregates): Use a filter typically used for PE or PI (e.g., 585/42 nm or 590 nm longpass). This is often the FL2 channel.
-
-
Compensation: Crucial for accurate results. The green monomer signal can spill into the red channel. Use your CCCP/FCCP-treated sample (which should be almost entirely green) to set compensation correctly, subtracting the green signal spillover from the red channel.
Visual Guides and Workflows
Principle of this compound Staining
Caption: Principle of this compound dye function in mitochondria.
Experimental Workflow for Flow Cytometry
Caption: Step-by-step workflow for the this compound assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Insufficient Dye Concentration: this compound concentration is too low for your cell type. 2. Short Incubation Time: Not enough time for the dye to accumulate. 3. Cell Death: Majority of cells are dead and cannot retain the dye. 4. Improper Instrument Settings: PMT voltages are too low. | 1. Perform a titration to find the optimal this compound concentration (try a range from 0.5 to 10 µM). 2. Increase incubation time (e.g., to 30 minutes), but monitor for potential toxicity. 3. Check cell viability with a dye like Trypan Blue or Propidium Iodide. 4. Adjust PMT settings using unstained and single-stained controls. |
| High Background (High Green Signal in All Samples) | 1. Inefficient Washing: Residual extracellular dye remains. 2. Dye Precipitation: this compound has precipitated in the working solution. 3. Unhealthy Control Cells: Control population is undergoing apoptosis. 4. Photobleaching: Samples were exposed to excessive light. | 1. Ensure at least two wash steps are performed after staining. Use a warm buffer for washing. 2. Prepare the this compound working solution fresh and vortex vigorously just before use. Consider a brief centrifugation of the working solution to pellet aggregates. 3. Check the health of your stock cell cultures; ensure they are not overgrown or stressed. 4. Keep samples protected from light at all stages after adding the dye. |
| Poor Separation Between Red and Green Populations | 1. Incorrect Compensation: Spectral overlap between the green and red channels is not corrected. 2. Suboptimal Dye Concentration: Concentration is not optimal to differentiate between healthy and apoptotic states. 3. Heterogeneous Cell Population: The cell population has a wide distribution of mitochondrial membrane potentials. | 1. Use a positive control (CCCP/FCCP treated cells) to properly set the compensation. The goal is to remove the green signal from the red detector. 2. Perform a titration of this compound concentration. 3. This may be a true biological result. Use gating strategies to analyze subpopulations if necessary. |
| High Between-Experiment Variability | 1. Inconsistent Cell Culture Conditions: Differences in cell passage number, confluency, or media. 2. Inconsistent Reagent Preparation: this compound working solution prepared differently each time. 3. Variable Incubation Times/Temperatures: Lack of precision in incubation steps. 4. Instrument Drift: Daily fluctuations in laser power or detector sensitivity. | 1. Standardize all cell culture parameters. Use cells from a similar passage number for all experiments. 2. Follow a strict, documented protocol for preparing all reagents. Always prepare this compound solution fresh. 3. Use calibrated timers and incubators. Ensure reagents are pre-warmed. 4. Use standardized fluorescent beads (e.g., CS&T beads) to calibrate the flow cytometer before each run. |
Troubleshooting Logic Diagram
References
- 1. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ratiometric high-resolution imaging of this compound fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing JC-1 Staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and troubleshooting common issues encountered during JC-1 staining for the analysis of mitochondrial membrane potential.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining?
This compound is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential (ΔΨm), this compound forms complexes known as J-aggregates, which emit intense red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, this compound remains in its monomeric form, exhibiting green fluorescence.[1][2][3][4] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[3] A decrease in this ratio indicates mitochondrial depolarization, a key event in early apoptosis.
Q2: What is the optimal incubation time for this compound staining?
The optimal incubation time for this compound staining can vary depending on the cell type, cell concentration, and experimental conditions. However, a general guideline is to incubate cells with the this compound working solution for 15 to 30 minutes at 37°C. Sufficient staining is often achieved after 15 minutes. It is highly recommended to determine the optimal incubation time for each specific cell line and experiment.
Q3: Can I fix cells after this compound staining for later analysis?
No, this compound staining is intended for use on live cells. Fixation methods, such as using paraformaldehyde, will kill the cells and disrupt the mitochondrial membrane potential, leading to inaccurate results. It is crucial to analyze the stained cells immediately after the staining and washing steps, ideally within 30 minutes, as prolonged storage can lead to fluorescence quenching.
Q4: How should I handle adherent versus suspension cells for this compound staining?
The protocol for this compound staining differs slightly for adherent and suspension cells.
-
Suspension Cells: These can be directly incubated with the this compound staining solution after centrifugation and resuspension in the appropriate buffer.
-
Adherent Cells: For analysis by flow cytometry, it is generally recommended to detach the cells first (e.g., using trypsin) to create a single-cell suspension before incubation with this compound. Staining adherent cells directly in a plate and then detaching them is not recommended as it can lead to uneven dye uptake, especially in dense cultures. For fluorescence microscopy, adherent cells can be stained directly on coverslips or in culture plates.
Q5: Can this compound be used to stain tissue samples?
This compound is not ideal for direct staining of tissue sections. To analyze mitochondrial membrane potential in tissues, it is recommended to first prepare a single-cell suspension from the tissue before proceeding with the this compound staining protocol for suspension cells. It is important to optimize the tissue dissociation process to minimize cell damage that could lead to false-positive results.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound staining experiments.
| Problem | Potential Cause | Solution |
| Red particulate crystals observed in the this compound working solution. | 1. Improper preparation of the working solution.2. Poor solubility of this compound in aqueous solutions. | 1. Prepare the this compound working solution strictly according to the manufacturer's protocol. This often involves diluting the this compound stock in a specific buffer.2. To aid dissolution, gently warm the solution in a 37°C water bath or use brief sonication. Ensure the this compound reagent is completely thawed and at room temperature before dilution. |
| Weak or no this compound staining. | 1. Staining solution was centrifuged, removing the dye.2. Exposure of the stained cells to intense light.3. Suboptimal this compound concentration. | 1. Do not centrifuge the this compound staining solution.2. Protect the this compound stock solution and stained cells from light.3. Titrate the this compound concentration to find the optimal level for your specific cell type. |
| High background fluorescence. | Incomplete removal of the this compound staining solution. | Ensure thorough washing of the cells with the provided assay buffer or PBS after incubation with the this compound dye. |
| Control cells (untreated) show a low red/green fluorescence ratio. | The viability of the control cells may be compromised, or they may be undergoing spontaneous apoptosis. | Ensure that the control cells are healthy and not overly dense in culture, as high cell density can induce apoptosis. |
| Most cells appear green, even in the control group. | Mitochondrial membrane potential has collapsed in most cells. | Use a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), to confirm that the dye is working correctly. Check for any cytotoxic effects of your experimental conditions or reagents. |
| Adherent cells are detaching during the staining process. | The washing steps are too harsh. | Be gentle during the washing steps. Avoid strong pipetting or vortexing that could dislodge the cells from the culture surface. |
Experimental Protocols
General this compound Staining Protocol for Suspension Cells (Flow Cytometry)
This protocol provides a general workflow. Always refer to the specific instructions provided with your this compound assay kit.
-
Cell Preparation: Induce apoptosis in your cells using your desired experimental treatment. Include appropriate negative (untreated) and positive (e.g., CCCP-treated) controls.
-
Cell Counting: Adjust the cell concentration to approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., warm PBS).
-
This compound Staining: Add the this compound working solution to the cell suspension at the optimized concentration (typically 1-10 µM).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the cells once or twice with an equal volume of assay buffer or PBS.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.
-
Analysis: Analyze the samples immediately on a flow cytometer. Healthy cells will exhibit high red fluorescence (J-aggregates), while apoptotic cells will show high green fluorescence (this compound monomers).
This compound Staining Parameters for Various Cell Lines
| Cell Line | Incubation Time | This compound Concentration | Analysis Method | Reference |
| Jurkat | 20 minutes | 10 µM (with CCCP) | Flow Cytometry | |
| Jurkat | ~2 hours (staurosporine treatment) | Not specified | Fluorescence Microplate Reader | |
| LN229 Glioblastoma | 15 minutes | 5 µg/mL | Fluorescence Microscopy | |
| MSU1.1 Human Fibroblast | 15 minutes | 5 µg/mL | Fluorescence Microscopy | |
| Cardiomyocytes | 30 minutes | 0.5 µM | Flow Cytometry & Confocal Microscopy | |
| Astrocytes | Not specified | Not specified | Two-photon microscopy | |
| HepG2 | 10 minutes | Not specified | Fluorescence Plate Reader | |
| THP-1 | Not specified | Not specified | Flow Cytometry | |
| RAW264.7 | 10 minutes | 2 µM | Microplate Reader/Microscopy |
Note: This table provides examples from various sources. It is crucial to optimize these parameters for your specific experimental setup.
Visualizations
Principle of this compound Staining
Caption: Principle of this compound dye for mitochondrial membrane potential assessment.
Experimental Workflow for this compound Staining
Caption: General experimental workflow for this compound staining.
References
- 1. This compound Experiment Common Questions and Solutions [elabscience.com]
- 2. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. This compound Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. biotium.com [biotium.com]
Validation & Comparative
JC-1 vs. TMRE: A Comparative Guide to Measuring Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and overall cellular viability. Its disruption is an early hallmark of apoptosis and a key factor in various pathologies. Accurate measurement of ΔΨm is therefore crucial in many areas of biological research and drug development. Among the most widely used fluorescent probes for this purpose are JC-1 and TMRE. This guide provides an objective, data-driven comparison of these two dyes to assist researchers in selecting the optimal tool for their specific experimental needs.
Mechanism of Action and Key Differences
Both this compound and TMRE are lipophilic, cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. However, they differ significantly in their mechanism of reporting changes in ΔΨm.
This compound (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a ratiometric dye.[1][2] In healthy cells with a high mitochondrial membrane potential, this compound accumulates in the mitochondria and forms complexes known as J-aggregates, which emit an intense red fluorescence.[1][3][4] In cells with a low ΔΨm, such as apoptotic or unhealthy cells, this compound cannot accumulate in the mitochondria and remains in the cytoplasm in its monomeric form, which emits a green fluorescence. The ratio of red to green fluorescence is therefore directly proportional to the mitochondrial membrane potential, allowing for a more qualitative assessment of mitochondrial health.
TMRE (Tetramethylrhodamine, Ethyl Ester) is a monochromatic dye. Its fluorescence intensity is directly proportional to the mitochondrial membrane potential. In healthy cells with a high ΔΨm, TMRE accumulates in the mitochondria and exhibits a bright red-orange fluorescence. A decrease in ΔΨm leads to the redistribution of the dye into the cytosol, resulting in a decrease in mitochondrial fluorescence intensity. This characteristic makes TMRE particularly useful for quantitative and real-time measurements of changes in ΔΨm.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and TMRE for easy comparison.
| Feature | This compound | TMRE |
| Mechanism | Ratiometric | Monochromatic |
| Excitation Wavelength (approx.) | 488 nm | 549 nm |
| Emission Wavelength (approx.) | Monomers: ~529 nm (Green) J-aggregates: ~590 nm (Red) | ~575 nm (Red-Orange) |
| Typical Working Concentration | 1-10 µM (Microscopy/Plate Reader) 2 µM (Flow Cytometry) | 50-200 nM (Microscopy) 50-400 nM (Flow Cytometry) 200-1000 nM (Microplate Assay) |
| Equilibration Time | Monomer: ~15 min J-aggregates: up to 90 min | ~15-30 min |
| Primary Application | End-point analysis, qualitative assessment | Real-time monitoring, quantitative measurements |
| Photostability | Can be photosensitive | Reasonable photostability |
| Cytotoxicity | Can be cytotoxic at higher concentrations | Low cytotoxicity at working concentrations |
Signaling Pathway and Detection Mechanism
The following diagram illustrates the process of mitochondrial depolarization and how this compound and TMRE respond to this change. In healthy mitochondria with a high membrane potential, both dyes accumulate. Upon depolarization, this compound shifts from red-fluorescing aggregates to green-fluorescing monomers, while the fluorescence intensity of TMRE decreases as it disperses into the cytoplasm.
Experimental Workflow
The following diagram outlines a general experimental workflow for assessing mitochondrial membrane potential using either this compound or TMRE.
Experimental Protocols
Below are detailed protocols for using this compound and TMRE for the analysis of mitochondrial membrane potential by fluorescence microscopy.
This compound Staining Protocol
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips to the desired confluence.
-
Reagent Preparation: Prepare a 1-10 µM working solution of this compound in pre-warmed cell culture medium.
-
Staining: Remove the culture medium and add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or culture medium.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with filters for detecting both green (e.g., FITC filter set) and red (e.g., TRITC or Texas Red filter set) fluorescence.
-
Positive Control (Optional): Treat a separate sample of cells with a mitochondrial membrane potential uncoupler, such as 50 µM CCCP for 5-15 minutes, to induce depolarization.
TMRE Staining Protocol
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips to the desired confluence.
-
Reagent Preparation: Prepare a 50-200 nM working solution of TMRE in pre-warmed, serum-free culture medium or a suitable buffer (e.g., HBSS).
-
Staining: Remove the culture medium and add the TMRE working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed buffer.
-
Imaging: Image the cells as quickly as possible using a fluorescence microscope with a filter set appropriate for rhodamine (e.g., TRITC).
-
Positive Control (Optional): Treat a separate sample of cells with an uncoupler like FCCP (e.g., 20 µM for 10-20 minutes) to confirm the dye's response to depolarization.
Conclusion: Choosing the Right Probe
The choice between this compound and TMRE is contingent on the specific experimental goals.
-
This compound is the probe of choice for qualitative, end-point assays where a clear distinction between healthy and apoptotic cell populations is desired. Its ratiometric nature provides a visually intuitive output, making it well-suited for applications like flow cytometry-based apoptosis assays and high-throughput screening for compounds that induce mitochondrial depolarization.
-
TMRE is superior for quantitative and kinetic studies that require precise measurements of ΔΨm changes over time. Its monochromatic signal, which is directly proportional to the membrane potential, is ideal for real-time imaging experiments and for detecting subtle changes in mitochondrial function. Additionally, its single emission spectrum simplifies its use in multiplexing experiments with other fluorescent probes.
By understanding the distinct advantages and limitations of each dye, researchers can confidently select the most appropriate tool to accurately and reliably investigate the critical role of mitochondrial membrane potential in their studies.
References
A Comparative Guide to JC-1 and Rhodamine 123 Assays for Mitochondrial Membrane Potential Assessment
In the landscape of cellular research, particularly in studies involving apoptosis, cell health, and drug toxicity, the accurate measurement of mitochondrial membrane potential (ΔΨm) is a critical parameter. Among the arsenal of fluorescent probes available for this purpose, JC-1 and Rhodamine 123 are two of the most established and widely utilized. This guide provides an objective comparison of these two assays, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the most appropriate tool for their experimental needs.
Principle of Detection
The fundamental difference between the this compound and Rhodamine 123 assays lies in their mechanism of detecting changes in mitochondrial membrane potential.
This compound (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a ratiometric, cationic dye.[1] In healthy cells with a high mitochondrial membrane potential, this compound accumulates in the mitochondria and forms "J-aggregates," which emit a red to orange fluorescence (approximately 590 nm).[2][3] Conversely, in apoptotic or unhealthy cells with a low mitochondrial membrane potential, this compound remains in its monomeric form in the cytoplasm, emitting a green fluorescence (approximately 529 nm).[3][4] This dual-emission characteristic allows for a ratiometric analysis of the red to green fluorescence intensity, providing a more quantitative and reliable measure of mitochondrial depolarization that is largely independent of mitochondrial mass, shape, and density.
Rhodamine 123 is a monovalent cationic dye that also accumulates in the negatively charged mitochondrial matrix of healthy cells, exhibiting a green fluorescence (approximately 529 nm). A decrease in mitochondrial membrane potential leads to a reduced accumulation of Rhodamine 123 in the mitochondria and consequently, a decrease in the overall fluorescence intensity of the cells. This assay is, therefore, based on a change in signal intensity rather than a spectral shift.
Performance Comparison
The choice between this compound and Rhodamine 123 often depends on the specific experimental requirements, including the desired sensitivity, specificity, and the potential for artifacts.
| Feature | This compound Assay | Rhodamine 123 Assay |
| Principle | Ratiometric (Fluorescence shift from red/orange to green upon depolarization) | Intensity-based (Decrease in green fluorescence upon depolarization) |
| Output | Ratio of red to green fluorescence | Change in green fluorescence intensity |
| Sensitivity | Generally considered more sensitive for detecting subtle changes in ΔΨm. | Can be less sensitive to small fluctuations in ΔΨm. |
| Specificity | More specific to mitochondrial membrane potential and less affected by plasma membrane potential changes. | Can be influenced by changes in plasma membrane potential, potentially leading to artifacts. |
| Quantification | Ratiometric nature allows for more precise and internally controlled quantification. | Quantification can be affected by factors like mitochondrial mass and dye loading efficiency. |
| Artifacts | Less prone to artifacts related to cell number and mitochondrial mass. | Susceptible to artifacts from changes in mitochondrial size, shape, and density. |
| Photostability | Generally good, but like most fluorescent dyes, it is light-sensitive. | Good photostability. |
| Toxicity | Low toxicity at working concentrations. | Can be toxic to cells at higher concentrations and may inhibit mitochondrial respiration. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of the this compound assay and a general experimental workflow applicable to both assays.
Caption: this compound assay mechanism in healthy versus apoptotic cells.
Caption: General experimental workflow for mitochondrial membrane potential assays.
Experimental Protocols
Below are detailed methodologies for performing both the this compound and Rhodamine 123 assays. Note that optimal conditions may vary depending on the cell type and experimental setup.
This compound Assay Protocol
Materials:
-
This compound dye
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other uncoupler for positive control
-
Black-walled, clear-bottom microplates (for plate reader) or appropriate vessels for microscopy or flow cytometry
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mg/mL (1.5-7.7 mM) stock solution of this compound in DMSO. Store protected from light at -20°C.
-
For the positive control, prepare a 10 mM stock solution of CCCP in DMSO.
-
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in the chosen culture vessel and allow them to adhere overnight.
-
Treat cells with the experimental compound for the desired duration.
-
For the positive control, treat a set of cells with 5-50 µM CCCP for 15-30 minutes to induce mitochondrial membrane depolarization. A vehicle-only group should be included as a negative control.
-
-
This compound Staining:
-
Prepare a fresh this compound staining solution by diluting the this compound stock solution to a final concentration of 1-10 µM in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and add the this compound staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing and Measurement:
-
Carefully remove the staining solution.
-
Wash the cells once or twice with warm PBS or cell culture medium.
-
Add fresh pre-warmed PBS or medium to the cells for imaging or analysis.
-
-
Fluorescence Detection:
-
Fluorescence Microscope/Plate Reader: Measure the fluorescence intensity of J-aggregates (red) at Ex/Em = ~585/590 nm and this compound monomers (green) at Ex/Em = ~514/529 nm.
-
Flow Cytometry: Excite with a 488 nm laser. Detect green fluorescence in the FL1 channel (e.g., FITC) and red fluorescence in the FL2 channel (e.g., PE).
-
The ratio of red to green fluorescence is then calculated to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
-
Rhodamine 123 Assay Protocol
Materials:
-
Rhodamine 123 dye
-
DMSO
-
Cell culture medium
-
PBS
-
CCCP or other uncoupler for positive control
-
Black-walled, clear-bottom microplates or other appropriate vessels
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of Rhodamine 123 in DMSO. Store protected from light at -20°C.
-
Prepare a 10 mM stock solution of CCCP in DMSO for the positive control.
-
-
Cell Culture and Treatment:
-
Seed and culture cells as described for the this compound assay.
-
Treat cells with the experimental compound.
-
Include positive (CCCP-treated) and negative (vehicle-treated) controls.
-
-
Rhodamine 123 Staining:
-
Prepare a fresh Rhodamine 123 working solution by diluting the stock solution to a final concentration of 1-20 µM in serum-free cell culture medium or PBS. The optimal concentration should be determined for the specific cell line.
-
Remove the culture medium and add the Rhodamine 123 working solution.
-
Incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing and Measurement:
-
Remove the staining solution.
-
Wash the cells twice with PBS.
-
Resuspend or cover the cells with fresh PBS or serum-free medium.
-
-
Fluorescence Detection:
-
Fluorescence Microscope/Plate Reader/Flow Cytometry: Measure the green fluorescence intensity at Ex/Em = ~505/529 nm.
-
A decrease in fluorescence intensity in treated cells compared to control cells indicates mitochondrial depolarization.
-
Conclusion
Both this compound and Rhodamine 123 are valuable tools for assessing mitochondrial membrane potential. The ratiometric nature of this compound offers a more robust and quantitative measurement, making it less susceptible to experimental artifacts and often the preferred choice for sensitive and specific detection of ΔΨm changes. Rhodamine 123, while being a simpler, intensity-based assay, can still provide valuable qualitative and semi-quantitative data, particularly when its limitations are understood and controlled for. The selection of the appropriate assay should be guided by the specific research question, the cell type under investigation, and the available instrumentation.
References
Validating JC-1 Results with CCCP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The JC-1 assay is a widely utilized method for monitoring mitochondrial membrane potential (ΔΨm), a key indicator of cellular health and apoptosis. Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a potent mitochondrial uncoupling agent that disrupts ΔΨm. Consequently, it serves as a reliable positive control to validate the results of the this compound assay. This guide provides a comprehensive comparison of expected outcomes, detailed experimental protocols, and the underlying mechanisms of this validation process.
Data Presentation: Quantitative Analysis of this compound Fluorescence
Treatment with CCCP induces a collapse of the mitochondrial membrane potential, leading to a quantifiable shift in the fluorescence of this compound from red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria). This change is typically represented as a decrease in the red/green fluorescence ratio. The following table summarizes representative quantitative data from various cell lines.
| Cell Line | Treatment | Red/Green Fluorescence Ratio (Arbitrary Units) | Method of Analysis | Reference |
| HeLa | Control (DMSO) | ~2.5 - 3.0 | Fluorescence Plate Reader | [1] |
| 10 µM CCCP | ~1.0 - 1.5 | Fluorescence Plate Reader | [1] | |
| Jurkat | Control | High Red Fluorescence | Flow Cytometry | [2][3] |
| 50 µM CCCP | Significant decrease in red fluorescence, increase in green fluorescence | Flow Cytometry | [2] | |
| SH-SY5Y | Control | High Red Fluorescence | Fluorescence Microscopy | |
| 10 µM CCCP | Predominantly Green Fluorescence | Fluorescence Microscopy | ||
| NIH/3T3 | Control | High Red/Green Ratio | Fluorescence Plate Reader | |
| 10 µM CCCP | Low Red/Green Ratio | Fluorescence Plate Reader |
Experimental Protocols
Accurate and reproducible results in the this compound assay require careful adherence to established protocols. Below are detailed methodologies for both fluorescence microscopy and flow cytometry, incorporating CCCP as a positive control.
I. This compound Staining with CCCP Validation for Fluorescence Microscopy
A. Reagent Preparation:
-
This compound Staining Solution: Prepare a 1X this compound staining solution according to the manufacturer's instructions. A typical final concentration is between 1-10 µg/mL.
-
CCCP Stock Solution: Prepare a stock solution of CCCP in DMSO. A common stock concentration is 10 mM.
-
CCCP Working Solution: Dilute the CCCP stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-50 µM).
B. Staining Protocol for Adherent Cells:
-
Seed cells on glass coverslips or in a multi-well plate suitable for microscopy and culture until they reach the desired confluency.
-
Positive Control: To a designated set of wells, add the CCCP working solution and incubate for 15-30 minutes at 37°C.
-
Negative Control: To another set of wells, add the vehicle (e.g., DMSO) used to dissolve CCCP.
-
Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared this compound staining solution to all wells and incubate for 15-30 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with pre-warmed PBS or assay buffer.
-
Add fresh pre-warmed culture medium or mounting medium to the cells.
-
Immediately visualize the cells under a fluorescence microscope using appropriate filter sets for red (J-aggregates, excitation ~585 nm, emission ~590 nm) and green (J-monomers, excitation ~488 nm, emission ~530 nm) fluorescence.
II. This compound Staining with CCCP Validation for Flow Cytometry
A. Reagent Preparation:
-
This compound Staining Solution: Prepare a 1X this compound staining solution as described for microscopy.
-
CCCP Working Solution: Prepare a working solution of CCCP in cell culture medium at the desired final concentration (e.g., 10-50 µM).
B. Staining Protocol for Suspension or Adherent Cells:
-
Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed culture medium.
-
Positive Control: To a tube of cell suspension, add the CCCP working solution and incubate for 15-30 minutes at 37°C.
-
Negative Control: To another tube, add the vehicle control.
-
Add the this compound staining solution to all cell suspensions and incubate for 15-30 minutes at 37°C, protected from light.
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with pre-warmed PBS or assay buffer, centrifuging between washes.
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser. Detect green fluorescence in the FITC channel and red fluorescence in the PE or a comparable channel.
Mandatory Visualization
To further elucidate the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound assay validation with CCCP.
Caption: Mechanism of this compound and the depolarizing effect of CCCP.
References
A Comparative Guide to the JC-1 Assay for Mitochondrial Membrane Potential Analysis
This guide provides a comprehensive comparison of the JC-1 assay with alternative methods for measuring mitochondrial membrane potential (ΔΨm), a critical indicator of cell health and a key parameter in apoptosis and drug toxicity studies. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
Introduction to Mitochondrial Membrane Potential Assays
The mitochondrial membrane potential is a crucial component of cellular metabolism, driving ATP synthesis through oxidative phosphorylation. A decrease in ΔΨm is an early hallmark of apoptosis and cellular stress. Several fluorescent probes are available to measure ΔΨm, with this compound being one of the most widely used. This guide will compare the ratiometric dye this compound with the monochromatic dyes TMRM and TMRE.
This compound (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a cationic dye that exhibits a potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, this compound forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, this compound remains in its monomeric form in the cytoplasm and emits green fluorescence.[1][2] The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization.[3]
TMRM (Tetramethylrhodamine, Methyl Ester) and TMRE (Tetramethylrhodamine, Ethyl Ester) are cell-permeant, cationic dyes that accumulate in mitochondria based on their membrane potential.[1][4] The fluorescence intensity of these monochromatic dyes is directly proportional to the ΔΨm. A decrease in mitochondrial fluorescence indicates depolarization. TMRE is noted to be brighter than TMRM, while TMRM is reported to have lower mitochondrial binding and inhibition of the electron transport chain, making it preferable for some studies.
Performance Comparison: this compound vs. TMRM/TMRE
The choice of fluorescent probe for measuring ΔΨm depends on the specific experimental goals. This compound is well-suited for endpoint and qualitative assays, providing a clear distinction between healthy and apoptotic cell populations. TMRM and TMRE are preferred for quantitative and kinetic studies due to their direct correlation between fluorescence intensity and ΔΨm.
| Feature | This compound | TMRM/TMRE |
| Principle | Ratiometric (Fluorescence shift from red to green upon depolarization) | Monochromatic (Fluorescence intensity decreases with depolarization) |
| Analysis Type | Qualitative and semi-quantitative endpoint assays | Quantitative and kinetic studies |
| Output | Ratio of red to green fluorescence | Fluorescence intensity |
| Sensitivity | Good for detecting large shifts in ΔΨm (e.g., apoptosis) | High sensitivity for subtle changes in ΔΨm |
| Quantification | Less accurate for precise quantification | More suitable for precise measurements |
| Potential for Artifacts | Can be influenced by factors like equilibration time and sensitivity to hydrogen peroxide | Lower potential for artifacts |
| Ease of Use | Requires compensation for spectral overlap in flow cytometry | Simpler analysis |
Experimental Protocols
Detailed methodologies for performing the this compound assay and a comparative TMRM/TMRE assay are provided below.
This compound Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound dye
-
DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
CCCP (carbonyl cyanide m-chlorophenylhydrazone) or FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone) as a positive control
-
Black, clear-bottom 96-well plates (for plate reader) or appropriate tubes/slides for flow cytometry/microscopy
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence.
-
For suspension cells, centrifuge and resuspend in fresh, pre-warmed media at a concentration of approximately 1 x 10^6 cells/mL.
-
For adherent cells, plate them in a suitable format (e.g., 96-well plate) and allow them to attach overnight.
-
-
Controls:
-
Negative Control: Untreated cells or cells treated with the vehicle (e.g., DMSO) used for the experimental compound.
-
Positive Control: Treat cells with an uncoupling agent like CCCP (final concentration of 5-50 µM) or FCCP for 15-30 minutes at 37°C to induce mitochondrial membrane depolarization.
-
-
This compound Staining:
-
Prepare a this compound working solution by diluting the stock solution (typically 1-5 mM in DMSO) to a final concentration of 1-10 µM in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and add the this compound working solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes and carefully discard the supernatant.
-
Wash the cells once or twice with pre-warmed PBS or assay buffer.
-
-
Analysis:
-
Resuspend the cells in a suitable buffer for analysis.
-
Flow Cytometry: Analyze the cells using a flow cytometer with 488 nm excitation. Detect green fluorescence (monomers) in the FITC channel (e.g., 530/30 nm filter) and red fluorescence (J-aggregates) in the PE channel (e.g., 585/42 nm filter). Compensation will be required due to the spectral overlap of the green monomer signal into the red channel.
-
Fluorescence Microscopy: Observe the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Microplate Reader: Measure the fluorescence intensity at an excitation of ~485 nm and emission at ~535 nm (green) and an excitation of ~540 nm and emission at ~590 nm (red).
-
TMRM/TMRE Assay Protocol
Materials:
-
TMRM or TMRE dye
-
DMSO
-
Cell culture medium
-
PBS
-
CCCP or FCCP
-
Black, clear-bottom 96-well plates or other appropriate vessels
Procedure:
-
Cell Preparation: Prepare cells as described in the this compound protocol.
-
Controls: Prepare negative and positive controls as described for the this compound assay.
-
TMRM/TMRE Staining:
-
Prepare a working solution of TMRM or TMRE in pre-warmed cell culture medium. The final concentration typically ranges from 20-500 nM and should be optimized.
-
Remove the culture medium and add the TMRM/TMRE working solution.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Washing (Optional): Washing is generally not recommended as these dyes are used in a non-ratiometric manner, and washing can cause dye redistribution. If washing is necessary, it should be done carefully and consistently across all samples.
-
Analysis:
-
Flow Cytometry: Analyze with excitation at ~548 nm and emission at ~573 nm (for TMRM) or excitation at ~549 nm and emission at ~574 nm (for TMRE).
-
Fluorescence Microscopy: Image the cells using a TRITC or similar filter set.
-
Microplate Reader: Measure fluorescence with excitation and emission settings appropriate for the chosen dye.
-
Validation Experiments
To ensure the reliability of the this compound assay, several validation experiments should be performed:
-
Positive and Negative Controls: Always include positive (CCCP or FCCP-treated) and negative (vehicle-treated) controls to confirm that the assay can detect both depolarized and polarized mitochondrial states.
-
Titration of this compound Concentration: Determine the optimal concentration of this compound for your specific cell type to maximize the dynamic range between red and green fluorescence.
-
Time-Course Experiment: Optimize the incubation time with this compound to ensure adequate dye uptake and equilibration.
-
Comparison with an Alternative Method: Validate key findings with an orthogonal method, such as a TMRM/TMRE assay, to confirm the observed changes in ΔΨm.
Visualizing the this compound Assay Workflow
The following diagrams illustrate the principle of the this compound assay and a typical experimental workflow.
Caption: Principle of the this compound assay for detecting mitochondrial membrane potential.
References
Unveiling Mitochondrial Dysfunction in Cancer: A Comparative Guide to JC-1 Applications
For researchers, scientists, and drug development professionals, understanding the intricacies of cellular apoptosis is paramount in the quest for novel cancer therapies. A key indicator of early-stage apoptosis is the alteration of the mitochondrial membrane potential (ΔΨm). The lipophilic cationic fluorescent dye, JC-1, has emerged as a powerful and widely used tool for monitoring this critical event. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, detailed protocols, and visual workflows to facilitate its effective implementation in cancer research.
The this compound assay's core principle lies in its ability to differentially stain mitochondria based on their membrane potential.[1][2] In healthy, non-apoptotic cells with a high ΔΨm, this compound molecules accumulate and form aggregates within the mitochondria, emitting a distinct red fluorescence.[3][4] Conversely, in apoptotic cells where the ΔΨm has collapsed, this compound remains in its monomeric form in the cytoplasm, exhibiting green fluorescence.[1] This ratiometric shift from red to green fluorescence provides a sensitive and quantitative measure of mitochondrial depolarization, a hallmark of early apoptosis.
Comparative Analysis of Mitochondrial Membrane Potential Probes
While several fluorescent dyes are available for assessing ΔΨm, this compound offers distinct advantages due to its ratiometric nature. This minimizes the influence of factors such as mitochondrial size, shape, and density, which can affect the signals of single-component dyes.
| Probe | Principle | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |
| This compound | Ratiometric; forms red aggregates in polarized mitochondria and green monomers in depolarized mitochondria. | ~488 | ~529 (Green Monomers) / ~590 (Red Aggregates) | Ratiometric analysis is independent of mitochondrial mass and probe concentration; high sensitivity for detecting early apoptosis. | Can be tricky to use; potential for aggregation in the absence of mitochondrial membrane potential. |
| TMRM/TMRE | Nernstian; accumulates in mitochondria based on membrane potential. | ~548 | ~573 | Good photostability; well-characterized response to ΔΨm changes. | Signal intensity can be affected by mitochondrial mass and plasma membrane potential. |
| Rhodamine 123 | Nernstian; accumulates in mitochondria based on membrane potential. | ~507 | ~529 | Historically significant and well-documented. | Can be toxic to cells at higher concentrations; signal can be influenced by plasma membrane potential. |
| DiOC6(3) | Nernstian; partitions into mitochondria based on membrane potential. | ~484 | ~501 | Less specific for mitochondria compared to other dyes. |
Experimental Protocols for this compound Staining in Cancer Cells
The versatility of the this compound assay allows for its application across various platforms, primarily fluorescence microscopy and flow cytometry.
This compound Staining for Fluorescence Microscopy
This method allows for the qualitative and semi-quantitative assessment of ΔΨm in adherent cells, providing spatial information about mitochondrial health within individual cells.
Materials:
-
This compound dye stock solution (e.g., 1-5 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Coverslips or imaging-compatible plates
-
Fluorescence microscope with appropriate filters for green and red fluorescence
Procedure:
-
Seed cancer cells on coverslips or in imaging plates and culture overnight.
-
Induce apoptosis in the experimental group using the desired treatment. Include an untreated control group.
-
Prepare the this compound staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined for each cell type.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Aspirate the staining solution and wash the cells twice with warm PBS.
-
Add fresh culture medium or PBS to the cells.
-
Immediately visualize the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show an increase in green fluorescence.
This compound Staining for Flow Cytometry
Flow cytometry enables the rapid, quantitative analysis of ΔΨm in a large population of suspended cells, making it ideal for high-throughput screening and detailed apoptosis studies.
Materials:
-
This compound dye stock solution (e.g., 200 µM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FACS tubes
-
Flow cytometer with a 488 nm laser and detectors for green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
Procedure:
-
Culture cancer cells in suspension or detach adherent cells using trypsin.
-
Induce apoptosis in the experimental group. Include an untreated control group.
-
Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes) and resuspend in pre-warmed cell culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Add this compound stock solution to the cell suspension to a final concentration of approximately 2 µM.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
(Optional) Wash the cells once with PBS to remove excess dye.
-
Analyze the cells on a flow cytometer using 488 nm excitation. Collect data in the green (~529 nm) and red (~590 nm) channels.
-
Analyze the data by gating on the cell population and observing the shift from the red-high/green-low quadrant (healthy cells) to the red-low/green-high quadrant (apoptotic cells).
Visualizing Cellular Processes with this compound
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the apoptotic signaling pathway and the this compound experimental workflow.
Caption: Apoptotic pathway and this compound mechanism.
Caption: this compound experimental workflow.
References
- 1. This compound Experiment Common Questions and Solutions [elabscience.com]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic this compound Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. biotium.com [biotium.com]
A Researcher's Guide to Comparing Microplate Reader Performance for the JC-1 Assay
For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial membrane potential (ΔΨm) is a critical indicator of cell health and a key marker for apoptosis. The JC-1 assay is a widely used method for this purpose, and the choice of a microplate reader can significantly impact the quality and reliability of the data obtained. This guide provides a framework for objectively comparing the performance of different microplate readers for the this compound assay, complete with experimental protocols and data presentation templates.
The Principle of the this compound Assay
This compound (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is a cationic dye that exhibits a potential-dependent accumulation in mitochondria.[1][2] In healthy cells with a high mitochondrial membrane potential, this compound forms aggregates that emit a red fluorescence.[3][4][5] Conversely, in apoptotic or unhealthy cells with a low mitochondrial membrane potential, this compound remains in its monomeric form and emits a green fluorescence. The ratio of red to green fluorescence is therefore a direct measure of the mitochondrial membrane potential.
Caption: Principle of the this compound assay for mitochondrial membrane potential.
Evaluating Microplate Reader Performance
To objectively compare different microplate readers for the this compound assay, it is essential to evaluate key performance metrics. The following table provides a template for recording and comparing your experimental data.
| Performance Metric | Microplate Reader A | Microplate Reader B | Microplate Reader C |
| Signal to Background (S/B) Ratio (Red) | |||
| Signal to Background (S/B) Ratio (Green) | |||
| Z'-Factor | |||
| Coefficient of Variation (CV%) | |||
| Read Time per 96-well plate (seconds) |
Calculating Performance Metrics:
-
Signal to Background (S/B) Ratio: This metric indicates the dynamic range of the assay. It is calculated as the mean fluorescence of the signal wells (e.g., healthy cells for red, apoptotic cells for green) divided by the mean fluorescence of the background wells (media only). A higher S/B ratio is desirable.
-
Z'-Factor: This is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It takes into account both the dynamic range and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. The formula is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| where σ is the standard deviation, μ is the mean, p is the positive control (e.g., healthy cells for red fluorescence), and n is the negative control (e.g., cells treated with CCCP/FCCP).
-
Coefficient of Variation (CV%): This measures the well-to-well variability and is calculated as (Standard Deviation / Mean) * 100. A lower CV% indicates higher precision.
Detailed Experimental Protocol for this compound Assay
This protocol provides a generalized procedure for performing a this compound assay in a 96-well microplate format. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well microplates
-
This compound reagent
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (phenol red-free recommended to reduce background fluorescence)
-
CCCP or FCCP (positive control for mitochondrial membrane depolarization)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment (Optional): If testing compounds, treat the cells for the desired duration.
-
Positive and Negative Controls:
-
Positive Control (Low ΔΨm): Treat a set of wells with a mitochondrial membrane potential uncoupler like CCCP (e.g., 5-50 µM) for 15-30 minutes.
-
Negative Control (High ΔΨm): Treat a set of wells with the vehicle (e.g., DMSO) used for the test compounds.
-
Blank: Include wells with media only for background subtraction.
-
-
This compound Staining:
-
Prepare the this compound staining solution according to the manufacturer's instructions. This typically involves diluting a stock solution in pre-warmed cell culture medium or assay buffer.
-
Remove the culture medium from the wells and add the this compound staining solution.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
-
Wash:
-
Carefully remove the staining solution.
-
Wash the cells with pre-warmed PBS or assay buffer. Repeat the wash step if high background is observed.
-
Add fresh PBS or assay buffer to the wells before reading.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader.
-
J-aggregates (Red): Excitation ~535-560 nm, Emission ~590-595 nm.
-
J-monomers (Green): Excitation ~485 nm, Emission ~530-535 nm.
-
It is recommended to use bottom-reading mode for adherent cells to reduce interference from the media.
-
Caption: Experimental workflow for the this compound microplate reader assay.
Troubleshooting and Considerations
-
High Background: This can be caused by using a medium containing phenol red or other fluorescent compounds. Ensure thorough washing steps.
-
Low Signal: Cell density may be too low, or the incubation time with this compound may be insufficient.
-
High Variability (High CV%): Uneven cell distribution in the wells can be a cause. Some plate readers offer orbital or spiral scanning modes to average the signal across the well. Also, check for and minimize pipetting errors.
-
This compound Precipitation: this compound has limited solubility in aqueous solutions. Follow the manufacturer's protocol for preparing the working solution carefully to avoid precipitation.
By following this guide, researchers can systematically evaluate and compare the performance of different microplate readers for the this compound assay, ensuring the selection of an instrument that provides the most reliable and robust data for their specific research needs.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. himedialabs.com [himedialabs.com]
- 3. This compound Experiment Common Questions and Solutions [elabscience.com]
- 4. This compound Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. 101.200.202.226 [101.200.202.226]
Cross-Validation of Mitochondrial Function: A Comparative Guide to JC-1 and Seahorse XF Assays
For researchers, scientists, and drug development professionals, a comprehensive understanding of mitochondrial function is critical for advancing research in metabolic diseases, neurodegeneration, cancer, and toxicology. Two of the most powerful and widely adopted methods for assessing mitochondrial health are the JC-1 assay for mitochondrial membrane potential and the Seahorse XF assay for real-time metabolic analysis. This guide provides an objective comparison of these two techniques, supported by experimental data, to facilitate robust cross-validation of findings and guide researchers in selecting the appropriate assay for their specific experimental needs.
This document details the principles behind each method, presents quantitative data in a comparative format, and provides detailed experimental protocols. Additionally, it includes visualizations of the experimental workflows and the distinct yet complementary aspects of mitochondrial biology interrogated by each assay.
Principles of Detection
The this compound and Seahorse XF assays provide insights into different, yet interconnected, aspects of mitochondrial function. The this compound assay offers a snapshot of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and the driving force for ATP synthesis.[1] In contrast, the Seahorse XF Analyzer provides a dynamic, real-time measurement of cellular respiration and glycolysis by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.
This compound is a cationic dye that accumulates in the mitochondria of healthy cells, forming "J-aggregates" that emit red fluorescence.[2] In cells with compromised mitochondrial function and a depolarized mitochondrial membrane, this compound remains in its monomeric form in the cytoplasm and emits green fluorescence.[2] The ratio of red to green fluorescence is, therefore, proportional to the mitochondrial membrane potential.
The Seahorse XF Analyzer utilizes solid-state sensors to measure real-time changes in the concentration of dissolved oxygen and protons in the media immediately surrounding a monolayer of cells.[3] By sequentially injecting metabolic inhibitors, the assay can dissect key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[1]
Data Presentation: this compound vs. Seahorse XF Analyzer
The following tables summarize the key characteristics and outputs of the this compound and Seahorse XF Cell Mito Stress Test assays, providing a clear framework for comparison.
Table 1: Comparison of this compound and Seahorse XF Assay Characteristics
| Feature | This compound Assay | Seahorse XF Analyzer |
| Primary Measurement | Mitochondrial Membrane Potential (ΔΨm) | Oxygen Consumption Rate (OCR) & Extracellular Acidification Rate (ECAR) |
| Principle | A fluorescent, cationic dye that accumulates in mitochondria in a potential-dependent manner, forming red J-aggregates at high ΔΨm and remaining as green monomers at low ΔΨm. | Real-time, label-free measurement of changes in oxygen and proton concentration in the medium surrounding cells. |
| Key Output | Ratio of red to green fluorescence intensity, indicating the degree of mitochondrial polarization. | Kinetic data profile of OCR and ECAR, providing insights into basal respiration, ATP production, maximal respiration, spare respiratory capacity, and glycolysis. |
| Throughput | Can be adapted for high-throughput screening using plate readers or high-content imaging. | Available in 8, 24, and 96-well formats, enabling medium to high-throughput analysis. |
| Cellular State | Live-cell imaging, flow cytometry, or plate reader-based endpoint or kinetic measurements. | Live-cell, real-time analysis. |
Table 2: Comparison of Mitochondrial Function Parameters Measured
| Parameter | This compound Assay | Seahorse XF Analyzer | Description |
| Mitochondrial Membrane Potential (ΔΨm) | Direct Measurement | Indirectly Inferred (ΔΨm is required for respiration) | A key indicator of mitochondrial health and the driving force for ATP synthesis. |
| Basal Respiration | Not Measured | Direct Measurement | Baseline oxygen consumption for cellular processes. |
| ATP Production-Linked Respiration | Not Measured | Calculated Parameter | The portion of basal respiration used to drive ATP synthesis. |
| Proton Leak | Not Measured | Calculated Parameter | Oxygen consumption not coupled to ATP synthesis, related to mitochondrial uncoupling. |
| Maximal Respiration | Not Measured | Direct Measurement | The maximum rate of respiration the cell can achieve, indicating metabolic potential. |
| Spare Respiratory Capacity | Not Measured | Calculated Parameter | The cell's ability to respond to an increased energy demand. |
Experimental Protocols
Detailed methodologies for performing this compound and Seahorse XF assays are crucial for reproducibility and accurate data interpretation.
This compound Mitochondrial Membrane Potential Assay Protocol
This protocol is adapted for fluorescence microscopy or a microplate reader.
-
Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well black-walled, clear-bottom plate) at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the compounds of interest for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (e.g., 5-50 μM for 15-30 minutes).
-
This compound Staining:
-
Prepare a fresh this compound staining solution (typically 1-10 µg/mL in culture medium).
-
Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound staining solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed assay buffer (provided with most kits) or PBS.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader.
-
For J-aggregates (red fluorescence), use an excitation wavelength of ~540-585 nm and an emission wavelength of ~590 nm.
-
For this compound monomers (green fluorescence), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Seahorse XF Cell Mito Stress Test Protocol
This protocol outlines the standard procedure for the Seahorse XF Cell Mito Stress Test.
-
Sensor Cartridge Hydration: The day before the assay, hydrate the Seahorse XF sensor cartridge overnight in a CO2-free incubator at 37°C using Seahorse XF Calibrant.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Remove the cell culture medium from the plate.
-
Wash the cells once with the pre-warmed assay medium.
-
Finally, add the appropriate volume of assay medium to each well.
-
Incubate the cell plate in a CO2-free incubator at 37°C for one hour prior to the assay.
-
-
Load Drug Cartridge: Load the hydrated sensor cartridge with the mitochondrial modulators prepared in the assay medium at the desired final concentrations. The standard injection sequence for the Mito Stress Test is:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone & Antimycin A (Complex I and III inhibitors)
-
-
Run Seahorse XF Analyzer: Calibrate the sensor cartridge and then run the assay with the cell plate. The instrument will measure basal OCR and ECAR before sequentially injecting the compounds from the drug ports.
-
Data Analysis: After the run, normalize the data to cell number. The Seahorse XF software will automatically calculate the key parameters of mitochondrial function.
Mandatory Visualization
Conclusion: Complementary Insights into Mitochondrial Health
The this compound and Seahorse XF assays are powerful, yet distinct, tools for the assessment of mitochondrial function. The this compound assay provides a rapid and straightforward method for evaluating changes in mitochondrial membrane potential, a critical parameter of mitochondrial health and a key event in early apoptosis. Its adaptability to high-throughput formats makes it an excellent choice for screening applications.
The Seahorse XF assay, on the other hand, offers a more detailed and dynamic view of cellular bioenergetics. By measuring OCR and ECAR in real-time, it allows for the dissection of multiple parameters of mitochondrial respiration and glycolysis, providing a comprehensive metabolic phenotype.
Cross-validation of data from both assays can provide a more complete picture of mitochondrial dysfunction. For instance, a decrease in the this compound red/green ratio (indicating depolarization) coupled with a reduction in basal and maximal OCR from a Seahorse experiment would strongly suggest impaired mitochondrial function. Conversely, an increase in OCR without a change in the this compound ratio might indicate a compensatory metabolic response. By leveraging the complementary nature of these two assays, researchers can gain deeper insights into the mechanisms of mitochondrial involvement in health and disease, ultimately accelerating the pace of discovery and drug development.
References
- 1. Simultaneous single neuron recording of O2 consumption, [Ca2+]i and mitochondrial membrane potential in glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous Single Neuron Recording of O2 Consumption, [Ca2+]i and Mitochondrial Membrane Potential in Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
JC-1: A Superior Ratiometric Dye for Monitoring Mitochondrial Health
In the dynamic field of cellular research and drug development, the accurate assessment of mitochondrial function is paramount. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and a key parameter in apoptosis studies. Among the various fluorescent probes available for measuring ΔΨm, the cationic carbocyanine dye, JC-1, stands out due to its unique ratiometric properties, offering distinct advantages over other mitochondrial dyes. This guide provides an objective comparison of this compound with other common mitochondrial probes, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
The Ratiometric Advantage of this compound
The primary advantage of this compound lies in its ability to exhibit a fluorescence emission shift that is dependent on the mitochondrial membrane potential. In healthy cells with a high ΔΨm, this compound molecules accumulate in the mitochondria and form complexes known as J-aggregates, which emit an intense red fluorescence (emission maximum ~590 nm).[1][2][3] Conversely, in unhealthy or apoptotic cells with a low ΔΨm, this compound remains in its monomeric form in the cytoplasm and emits a green fluorescence (emission maximum ~529 nm).[1][2] This dual-emission characteristic allows for a ratiometric analysis of the red to green fluorescence intensity, providing a more reliable and internally controlled measurement of mitochondrial depolarization compared to monochromatic dyes. The ratio of red to green fluorescence is largely independent of factors such as mitochondrial size, shape, and density, which can influence the fluorescence intensity of single-component dyes.
This ratiometric measurement provides a clear and semi-quantitative distinction between healthy and apoptotic cell populations, making this compound particularly well-suited for endpoint assays and high-throughput screening.
Comparative Analysis of Mitochondrial Dyes
To better understand the advantages of this compound, a comparison with other commonly used mitochondrial dyes is essential. The following table summarizes the key characteristics of this compound, TMRM, TMRE, and MitoTracker Green FM.
| Feature | This compound | TMRM (Tetramethylrhodamine, Methyl Ester) | TMRE (Tetramethylrhodamine, Ethyl Ester) | MitoTracker Green FM |
| Mechanism of Action | Ratiometric, potential-dependent accumulation and J-aggregate formation | Monochromatic, potential-dependent accumulation | Monochromatic, potential-dependent accumulation | Covalently binds to mitochondrial proteins, independent of membrane potential |
| Type of Measurement | Ratiometric (Red/Green fluorescence ratio) | Intensity-based | Intensity-based | Stains total mitochondrial mass |
| Indication | Mitochondrial membrane potential (depolarization) | Mitochondrial membrane potential | Mitochondrial membrane potential | Mitochondrial localization and mass |
| Excitation/Emission (nm) | Monomer: ~514/529; J-aggregate: ~585/590 | ~548/573 | ~549/574 | ~490/516 |
| Quantitative Nature | Semi-quantitative (ratiometric) | More suitable for quantitative measurements of subtle changes | More suitable for quantitative measurements of subtle changes | Not suitable for measuring membrane potential |
| Advantages | Ratiometric measurement minimizes artifacts from dye concentration and cell number variations; clear distinction between healthy and apoptotic cells. | Good for quantitative and kinetic studies; less prone to artifacts than this compound. | Brighter fluorescence than TMRM. | Stains mitochondria regardless of their energetic state; can be used in fixed cells. |
| Limitations | Less accurate for precise quantification of subtle ΔΨm changes; equilibration of J-aggregates can be slow. | Fluorescence intensity can be affected by dye concentration and mitochondrial mass. | Similar limitations to TMRM. | Does not provide information on mitochondrial membrane potential. |
| Photostability | Reasonable | Reasonable | Reasonable | Good |
| Cytotoxicity | Low at working concentrations | Low at working concentrations | Low at working concentrations | Low at working concentrations |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for staining cells with this compound and a comparative dye, TMRM.
This compound Staining for Fluorescence Microscopy
This protocol is suitable for adherent cells.
Materials:
-
This compound dye
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Coverslips
-
Fluorescence microscope with appropriate filters (FITC and TRITC or similar)
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a culture plate and allow them to adhere overnight.
-
This compound Stock Solution: Prepare a 1-5 mg/mL stock solution of this compound in high-quality DMSO. Store at -20°C, protected from light.
-
This compound Working Solution: Immediately before use, dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Imaging: Mount the coverslips on microscope slides with a drop of PBS. Immediately observe the cells under a fluorescence microscope.
-
Healthy cells: Exhibit red mitochondrial fluorescence (J-aggregates) with minimal green cytoplasmic fluorescence.
-
Apoptotic cells: Exhibit bright green cytoplasmic fluorescence (this compound monomers) with a significant decrease in red mitochondrial fluorescence.
-
Use filters for both red and green fluorescence to capture both signals. The ratio of red to green fluorescence can be quantified using image analysis software.
-
TMRM Staining for Fluorescence Microscopy
This protocol is suitable for adherent cells.
Materials:
-
TMRM dye
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a TRITC filter set
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a culture plate and allow them to adhere overnight.
-
TMRM Stock Solution: Prepare a 10 mM stock solution of TMRM in high-quality DMSO. Store at -20°C, protected from light.
-
TMRM Working Solution: Dilute the TMRM stock solution in pre-warmed cell culture medium to a final concentration of 20-250 nM. The optimal concentration should be titrated for each cell type to achieve bright mitochondrial staining with low background.
-
Staining: Remove the culture medium and add the TMRM working solution to the cells.
-
Incubation: Incubate for 20-30 minutes at 37°C.
-
Washing (Optional): For increased sensitivity, wash the cells three times with warm PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope with a TRITC filter set.
-
Healthy cells: Show bright red-orange fluorescence localized to the mitochondria.
-
Apoptotic cells: Exhibit a significant decrease in mitochondrial fluorescence intensity as the dye redistributes into the cytosol.
-
Visualizing the this compound Mechanism
The following diagram illustrates the principle of this compound as a ratiometric probe for mitochondrial membrane potential.
Caption: Mechanism of this compound for detecting mitochondrial membrane potential.
Conclusion
This compound offers a significant advantage for the qualitative and semi-quantitative assessment of mitochondrial membrane potential, particularly in the context of apoptosis. Its ratiometric nature provides a robust and visually intuitive method to distinguish between healthy and unhealthy cell populations. While monochromatic dyes like TMRM and TMRE are better suited for precise quantitative and kinetic studies of ΔΨm, the clear red-to-green fluorescence shift of this compound makes it an invaluable tool for high-throughput screening and endpoint analyses in drug discovery and fundamental research. The choice of the appropriate mitochondrial dye ultimately depends on the specific experimental question and the level of quantitative detail required.
References
- 1. This compound Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Ratiometric high-resolution imaging of this compound fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Researcher's Guide to Measuring Mitochondrial Membrane Potential: JC-1 vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in studies of apoptosis, drug toxicity, and metabolic disorders. This guide provides an objective comparison of the widely used fluorescent probe, JC-1, with its common alternatives—TMRM, TMRE, and Rhodamine 123—for measuring mitochondrial depolarization and hyperpolarization. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate tool for your research needs.
The Central Role of Mitochondrial Membrane Potential
Mitochondria, the powerhouses of the cell, generate an electrochemical gradient across their inner membrane, resulting in a transmembrane potential (ΔΨm) of approximately -180 mV (negative inside). This potential is essential for ATP synthesis, ion homeostasis, and the import of mitochondrial proteins. A decrease in ΔΨm, known as depolarization, is an early hallmark of apoptosis (programmed cell death) and cellular stress. Conversely, an increase in ΔΨm, or hyperpolarization, can lead to increased production of reactive oxygen species (ROS), contributing to cellular damage.
This compound: The Ratiometric Reporter of Mitochondrial Health
This compound (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that has been widely adopted for monitoring mitochondrial membrane potential due to its unique ratiometric properties.[1][2]
Mechanism of Action
In healthy cells with a high mitochondrial membrane potential (hyperpolarization), this compound accumulates within the mitochondria and forms "J-aggregates," which emit an intense red fluorescence (emission maximum ~590 nm).[3][4] In apoptotic or unhealthy cells with a low mitochondrial membrane potential (depolarization), this compound cannot accumulate within the mitochondria and remains in the cytoplasm as monomers, which exhibit green fluorescence (emission maximum ~529 nm).[5]
This potential-dependent color shift allows for a ratiometric analysis, where the ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization, largely independent of factors like mitochondrial size, shape, and density. A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization.
dot
Caption: Principle of this compound Staining.
Alternatives to this compound: A Comparative Overview
While this compound is a powerful tool, several other fluorescent probes are available for assessing mitochondrial membrane potential, each with its own set of advantages and limitations.
TMRM and TMRE: The Quantitative Workhorses
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic dyes that accumulate in active mitochondria. Unlike this compound, they are monochromatic, and the intensity of their red-orange fluorescence is directly proportional to the mitochondrial membrane potential. This characteristic makes them well-suited for quantitative and kinetic studies of ΔΨm.
-
TMRM is often preferred for sensitive measurements due to its lower mitochondrial binding and reduced inhibition of the electron transport chain compared to TMRE.
-
TMRE is brighter than TMRM and provides a more robust signal.
A decrease in TMRM or TMRE fluorescence intensity indicates mitochondrial depolarization.
Rhodamine 123: The Classic Mitochondrial Stain
Rhodamine 123 is another cationic, green-fluorescent dye that is readily sequestered by active mitochondria. It has been widely used for assessing mitochondrial function; however, it is generally considered less sensitive to subtle changes in ΔΨm compared to TMRM and TMRE. At higher concentrations, Rhodamine 123 can exhibit some cytotoxicity and may inhibit mitochondrial respiration.
Head-to-Head Comparison: this compound vs. Alternatives
The choice of fluorescent probe depends on the specific experimental question, the instrumentation available, and the cell type being studied. The following table summarizes the key features of this compound, TMRM, TMRE, and Rhodamine 123 to guide your selection.
| Feature | This compound | TMRM | TMRE | Rhodamine 123 |
| Mechanism | Ratiometric (Red/Green Shift) | Monochromatic (Intensity Change) | Monochromatic (Intensity Change) | Monochromatic (Intensity Change) |
| Detection of Depolarization | Decrease in Red/Green Ratio | Decrease in Fluorescence | Decrease in Fluorescence | Decrease in Fluorescence |
| Detection of Hyperpolarization | Increase in Red/Green Ratio | Increase in Fluorescence | Increase in Fluorescence | Increase in Fluorescence |
| Ex/Em (nm) | Monomer: ~488/529; J-aggregate: ~488/590 | ~548/573 | ~549/574 | ~507/529 |
| Advantages | Ratiometric analysis minimizes artifacts from dye loading and cell number variations; Good for qualitative and endpoint assays. | More suitable for quantitative and kinetic measurements; Lower mitochondrial toxicity. | Brighter signal than TMRM; Good for quantitative measurements. | Well-established probe; Rapid uptake. |
| Disadvantages | Can be photobleachable; Longer equilibration time for J-aggregates; Potential for false positives. | Susceptible to plasma membrane potential changes; Requires careful optimization of concentration. | Higher mitochondrial toxicity than TMRM; Susceptible to plasma membrane potential changes. | Less sensitive to subtle ΔΨm changes; Can be cytotoxic at higher concentrations. |
| Primary Application | Apoptosis studies, high-throughput screening. | Quantitative analysis of ΔΨm, kinetic studies. | Quantitative analysis of ΔΨm. | General mitochondrial staining, qualitative assessment of ΔΨm. |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for using this compound and its alternatives in both fluorescence microscopy and flow cytometry.
This compound Staining Protocol
For Fluorescence Microscopy:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
This compound Staining: Prepare a 1-10 µM this compound working solution in pre-warmed cell culture medium.
-
Remove the culture medium and add the this compound staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for green (e.g., FITC) and red (e.g., TRITC) fluorescence. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show predominantly green fluorescence.
For Flow Cytometry:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in pre-warmed culture medium.
-
This compound Staining: Add this compound to a final concentration of 2 µM.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing (Optional): Wash the cells once with pre-warmed PBS.
-
Analysis: Analyze the cells on a flow cytometer using 488 nm excitation. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A shift from the red to the green channel indicates mitochondrial depolarization.
TMRM/TMRE Staining Protocol
For Fluorescence Microscopy and Flow Cytometry:
-
Cell Preparation: Prepare cells as described for the this compound protocol.
-
Dye Loading: Prepare a working solution of TMRM or TMRE in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell type but is typically in the range of 20-500 nM.
-
Remove the culture medium and add the TMRM/TMRE staining solution.
-
Incubate for 20-30 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed PBS.
-
Analysis:
-
Microscopy: Image the cells using a TRITC filter set.
-
Flow Cytometry: Analyze the cells in the appropriate channel for red fluorescence (e.g., PE or FL2).
-
Rhodamine 123 Staining Protocol
For Fluorescence Microscopy and Flow Cytometry:
-
Cell Preparation: Prepare cells as described for the this compound protocol.
-
Dye Loading: Prepare a 1-10 µg/mL Rhodamine 123 working solution in pre-warmed culture medium.
-
Remove the culture medium and add the Rhodamine 123 staining solution.
-
Incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed PBS.
-
Analysis:
-
Microscopy: Image the cells using a FITC filter set.
-
Flow Cytometry: Analyze the cells in the FL1 channel.
-
Visualizing the Experimental Workflow and Signaling Pathway
dot
Caption: General Experimental Workflow.
dot
Caption: Mitochondrial Role in Apoptosis.
Conclusion: Selecting the Right Probe for Your Research
The choice between this compound and its alternatives for measuring mitochondrial membrane potential is not a one-size-fits-all decision.
-
This compound is an excellent choice for qualitative or semi-quantitative endpoint assays , particularly in the context of apoptosis research and high-throughput screening, where its ratiometric nature provides a clear and robust readout.
-
TMRM and TMRE are the preferred probes for quantitative and kinetic studies that require sensitive detection of subtle changes in ΔΨm over time.
-
Rhodamine 123 remains a viable option for general mitochondrial staining and qualitative assessments , though researchers should be mindful of its potential for cytotoxicity and lower sensitivity.
By carefully considering the specific requirements of your experiment and the inherent properties of each fluorescent probe, you can confidently select the most appropriate tool to unravel the complexities of mitochondrial function and cellular health.
References
A Comparative Guide to Apoptosis Detection: JC-1 vs. Alternative Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of apoptosis detection, selecting the optimal assay is paramount for generating accurate and reliable data. This guide provides an objective comparison of the widely used JC-1 assay with other common methods, supported by experimental data, detailed protocols, and visual workflows to aid in your experimental design.
The study of programmed cell death, or apoptosis, is fundamental to understanding a vast array of biological processes and diseases. Consequently, a variety of methods have been developed to detect and quantify this cellular phenomenon. Among these, the this compound assay has gained prominence for its ability to measure changes in mitochondrial membrane potential (ΔΨm), an early hallmark of apoptosis. This guide will delve into the specifics of the this compound assay and compare its performance with established alternatives such as Annexin V/Propidium Iodide (PI) staining, Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays, and caspase activity assays.
Quantitative Comparison of Apoptosis Detection Methods
To provide a clear and concise overview of the performance of different apoptosis assays, the following table summarizes quantitative data from a comparative study by Wang et al. (2005). This study measured the percentage of apoptotic rat cortical neurons using three different flow cytometry-based methods.
| Assay | Principle | Percentage of Apoptotic Cells Detected | Reference |
| This compound Staining | Measures the decrease in mitochondrial membrane potential. In healthy cells, this compound forms red fluorescent aggregates. In apoptotic cells, it remains as green fluorescent monomers. | 18.56% | [1] |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that enters cells with compromised membrane integrity (late apoptotic/necrotic cells). | 6.52% | [1] |
| Propidium Iodide (PI) Single Staining | Stains the DNA of cells with compromised membranes, typically identifying late apoptotic and necrotic cells. | 2.60% | [1] |
The data indicates that the this compound assay demonstrated the highest sensitivity in detecting early apoptotic events in this particular study, identifying a significantly larger population of cells as apoptotic compared to both Annexin V/PI and PI single staining[1]. This suggests that the loss of mitochondrial membrane potential, detected by this compound, may be a more widespread early indicator of apoptosis in this cell type than the externalization of phosphatidylserine detected by Annexin V[1].
Experimental Protocols
Detailed and accurate protocols are crucial for reproducible experimental outcomes. Below are representative protocols for the this compound assay and the commonly used alternative, Annexin V/PI staining.
This compound Assay Protocol for Flow Cytometry
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FACS tubes
-
Flow cytometer
-
Positive control (e.g., CCCP or valinomycin)
-
Negative control (untreated cells)
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your experimental cell population using the desired treatment. Include appropriate positive and negative controls.
-
Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed cell culture medium.
-
-
This compound Staining:
-
Prepare a 200 µM stock solution of this compound in DMSO.
-
Add the this compound stock solution to the cell suspension to a final concentration of 2 µM.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cells once with 2 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze the cells immediately by flow cytometry.
-
Detect green fluorescence (this compound monomers) in the FITC channel (e.g., 525 nm) and red fluorescence (this compound aggregates) in the PE channel (e.g., 590 nm).
-
Healthy cells will exhibit high red fluorescence, while apoptotic cells will show a shift to high green fluorescence.
-
Annexin V/PI Staining Protocol for Flow Cytometry
This protocol provides a standard procedure for distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically containing HEPES, NaCl, and CaCl2)
-
Phosphate-buffered saline (PBS)
-
FACS tubes
-
Flow cytometer
-
Positive and negative controls
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your experimental cell population.
-
Harvest the cells and wash them once with cold PBS.
-
-
Staining:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC is typically detected in the FITC channel, and PI is detected in the PE or a similar channel.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualizing the Experimental Workflows
To further clarify the procedural differences between the this compound and Annexin V/PI assays, the following diagrams illustrate their respective experimental workflows.
Caption: Experimental workflow for the this compound assay.
Caption: Experimental workflow for the Annexin V/PI assay.
Signaling Pathways in Apoptosis
The choice of apoptosis assay often depends on the specific stage of the apoptotic cascade a researcher aims to investigate. The following diagram illustrates the general signaling pathways of apoptosis and highlights the events detected by different assays.
Caption: Apoptotic signaling pathways and detection points.
Conclusion
The selection of an appropriate apoptosis assay is a critical decision in experimental design. The this compound assay serves as a sensitive indicator of early apoptotic events by measuring the decline in mitochondrial membrane potential. As demonstrated by comparative data, it can be more sensitive than methods like Annexin V staining in certain contexts. However, a multi-parametric approach, potentially combining this compound with other markers like Annexin V or caspase activity assays, will provide the most comprehensive and robust characterization of the apoptotic process. By understanding the principles, protocols, and signaling pathways associated with each assay, researchers can make informed choices to achieve their specific experimental goals.
References
Safety Operating Guide
Proper Disposal of JC-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the fluorescent dye JC-1, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to correct disposal procedures minimizes risks to personnel and prevents the release of harmful substances into the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.
Key Safety and Hazard Information
This compound is a cationic carbocyanine dye that, while invaluable for assessing mitochondrial membrane potential, possesses several hazardous properties that necessitate careful handling and disposal. Unused or concentrated this compound should be treated as hazardous chemical waste.[1][2] The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Description | GHS Pictogram |
| Acute Oral Toxicity | Harmful if swallowed.[3] | GHS07 |
| Skin Irritation | Causes skin irritation.[3] | GHS07 |
| Eye Irritation | Causes serious eye irritation.[3] | GHS07 |
| Respiratory Irritation | May cause respiratory irritation. | GHS07 |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | GHS09 |
Experimental Protocol: this compound Staining for Mitochondrial Membrane Potential
To understand the context of waste generation, a typical protocol for using this compound to stain cells for flow cytometry or fluorescence microscopy is outlined below.
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in a compatible solvent like DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final working concentration (typically 1-10 µM).
-
-
Cell Staining:
-
Culture cells to the desired confluence in appropriate vessels.
-
Remove the culture medium and replace it with the this compound working solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing and Analysis:
-
Remove the this compound staining solution.
-
Wash the cells with a suitable buffer (e.g., PBS or assay buffer) to remove excess dye.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Step-by-Step this compound Disposal Procedures
All materials that have come into contact with this compound, including stock solutions, working solutions, contaminated media, pipette tips, and culture vessels, must be considered hazardous waste.
-
Segregation of Waste:
-
Establish a designated hazardous waste accumulation area in the laboratory.
-
Use separate, clearly labeled, and leak-proof containers for liquid and solid this compound waste.
-
-
Liquid Waste Disposal:
-
Collect all aqueous solutions containing this compound, including spent staining solutions and wash buffers, in a designated, sealed waste container.
-
Do not dispose of this compound solutions down the drain due to its high aquatic toxicity.
-
If the this compound solution contains other hazardous materials, such as flammable solvents, it must be managed as mixed hazardous waste.
-
-
Solid Waste Disposal:
-
Collect all contaminated solid materials, such as pipette tips, centrifuge tubes, gloves, and cell culture plates, in a designated hazardous waste container lined with a durable plastic bag.
-
Ensure that no free liquids are present in the solid waste container.
-
-
Container Labeling and Storage:
-
Label all hazardous waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
Keep waste containers securely closed except when adding waste.
-
Store the waste containers in a designated satellite accumulation area away from incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling JC-1
Researchers and drug development professionals working with the fluorescent cationic dye JC-1 must prioritize safety and adhere to strict handling and disposal protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Protocols
When handling this compound, which can cause skin, eye, and respiratory irritation and is harmful if swallowed, a comprehensive approach to personal protection is non-negotiable.[1][2] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be worn to prevent eye irritation. In case of contact, flush eyes for at least 15 minutes.[2] |
| Hand Protection | Chemical-resistant gloves | Neoprene or nitrile gloves are recommended. Inspect for tears or punctures before use. |
| Body Protection | Laboratory Coat | A standard lab coat is required to prevent skin contact.[2] |
| Respiratory Protection | NIOSH-approved respirator | Use in areas with inadequate ventilation or when handling the powder form to avoid respiratory tract irritation.[1] |
Operational Procedures for Handling this compound:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the work area by ensuring it is clean and uncluttered.
-
Handling the Compound:
-
When handling the solid form of this compound, work in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.
-
Avoid direct contact with skin and eyes.
-
Use designated spatulas and weighing boats for measuring the powder.
-
-
Donning PPE: Follow the correct sequence for putting on PPE to ensure maximum protection:
-
Lab Coat
-
Respirator
-
Safety Goggles
-
Gloves
-
-
Doffing PPE: To prevent cross-contamination, remove PPE in the following order:
-
Gloves
-
Safety Goggles
-
Respirator
-
Lab Coat
-
Wash hands thoroughly after removing all PPE.
-
Spill Management and Disposal Plan
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
This compound Spill Response Workflow:
Disposal of this compound Waste:
All materials contaminated with this compound, including used PPE, weighing boats, and spill cleanup materials, must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware | Disposable items should be placed in a designated hazardous waste container. Reusable glassware must be decontaminated with an appropriate solvent before washing. |
| Liquid this compound Waste | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Place all used PPE in a designated hazardous waste bag or container for disposal. |
Adherence to these safety protocols and disposal plans is paramount for maintaining a safe laboratory environment and ensuring the well-being of all personnel. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
